Cdk9-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25ClN4O3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
cis-(1S,3R)-3-acetamido-N-[5-chloro-4-(3,4-dihydro-2H-1,4-benzoxazin-8-yl)-2-pyridinyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN4O3/c1-13(28)26-15-5-2-4-14(10-15)22(29)27-20-11-17(18(23)12-25-20)16-6-3-7-19-21(16)30-9-8-24-19/h3,6-7,11-12,14-15,24H,2,4-5,8-10H2,1H3,(H,26,28)(H,25,27,29)/t14-,15+/m0/s1 |
InChI Key |
YQROLOUQERFVRA-LSDHHAIUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cdk9-IN-23: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in oncology. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising therapeutic strategy for various cancers. This document provides a detailed technical overview of the mechanism of action of Cdk9-IN-23, a selective inhibitor of CDK9. This compound belongs to a class of pyrazolo[1,5-a]pyrimidine-based inhibitors and serves as a valuable tool for studying the biological functions of CDK9 and as a potential scaffold for further drug development.
Core Mechanism of Action
This compound, also referred to as compound 23 in the primary literature, is an ATP-competitive inhibitor of CDK9. Its core mechanism involves binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its downstream substrates. The primary substrate of the CDK9/cyclin T1 complex is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). By inhibiting the phosphorylation of RNAP II, particularly at the Serine 2 position of the CTD heptapeptide repeat, this compound effectively stalls transcriptional elongation. This leads to a rapid depletion of messenger RNAs (mRNAs) with short half-lives, many of which encode for proteins critical for cancer cell survival and proliferation, such as Mcl-1 and MYC.
The pyrazolo[1,5-a]pyrimidine core of this compound is designed to occupy the ATP binding site of CDK9. Modeling studies indicate that this scaffold forms key interactions within the kinase hinge region, a common feature of ATP-competitive kinase inhibitors. The substituents on the pyrazolopyrimidine core are optimized to provide selectivity for CDK9 over other kinases.
Signaling Pathway
The following diagram illustrates the established signaling pathway of CDK9 and the point of intervention for this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds from the primary literature. It is important to note that while this compound is a selective CDK9 inhibitor, it has been reported to be less potent than other analogs in the same series.
| Compound | Target Kinase | IC50 (nM) | Notes | Reference |
| This compound | CDK9 | Data Not Available | Described as less potent than compound 20. | [1][2] |
| Compound 20 | CDK9 | 20 | A more potent analog in the same chemical series. | [1][2] |
| Compound 21 | CDK9 | 4 | A chlorinated analog with high potency but reduced selectivity. | [1][2] |
| Compound 22 | CDK9 | Data Not Available | (R,S)-diastereomer of this compound, also less potent than compound 20. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below.
Biochemical Kinase Inhibition Assay
This protocol outlines the general procedure for determining the in vitro potency of inhibitors against CDK9.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., HTRF® KinEASE™-STK S2 Kit)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant CDK9/Cyclin T1 enzyme, and the biotinylated peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the kinase detection reagent containing EDTA and streptavidin-XL665 and an STK-antibody labeled with Eu3+-cryptate.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and determine the percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-RNAP II
This protocol describes the assessment of the inhibitor's effect on the CDK9 signaling pathway in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 in cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, MOLM-13)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-RNAP II signal to total RNAP II and the loading control.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the discovery and characterization of a CDK9 inhibitor like this compound.
Conclusion
This compound is a selective pyrazolo[1,5-a]pyrimidine-based inhibitor of CDK9 that functions through ATP-competitive binding to the kinase domain. Its mechanism of action, involving the inhibition of transcriptional elongation, makes it a valuable chemical probe for studying the roles of CDK9 in cellular processes and a potential starting point for the development of novel anti-cancer therapeutics. While demonstrating selectivity, its potency is lower than other compounds in its series, highlighting the fine-tuning required in the structure-activity relationship for optimal inhibitory activity. The provided protocols and diagrams offer a comprehensive framework for the continued investigation and development of CDK9 inhibitors.
References
An In-depth Technical Guide to the Discovery and Synthesis of Cdk9-IN-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of Cdk9-IN-23, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various diseases, particularly cancer. This document details the scientific rationale for targeting CDK9, the discovery of this compound, its detailed synthetic pathway, and relevant biological activity. Furthermore, it outlines the experimental protocols for the synthesis and biological evaluation of this compound, and includes visualizations of the CDK9 signaling pathway and the experimental workflow for inhibitor characterization.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1][2] The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation.[3] This process is critical for the expression of many genes, including short-lived anti-apoptotic proteins and oncogenes that are frequently overexpressed in cancer cells.[1] Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous malignancies, making it an attractive target for the development of novel anti-cancer therapeutics.[2]
The Discovery of this compound
This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of CDK9. Disclosed in patent WO2022035799A1 by Prelude Therapeutics, this compound, also referred to as "Example 4" in the patent documentation, was identified as a compound with significant inhibitory activity against CDK9.[4][5] The discovery process likely involved high-throughput screening of a chemical library followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The chemical structure of this compound is (1S,3R)-3-acetamido-N-(5-chloro-4-(3,4-dihydro-2H-benzo[b][1][4]oxazin-8-yl)pyridin-2-yl)cyclohexane-1-carboxamide.[6]
Synthesis of this compound
The synthesis of this compound is a multi-step process detailed in the patent literature.[5] The following is a representative synthetic scheme based on the procedures described for "Example 4" in patent WO2022035799A1.
Synthetic Scheme
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2022035799A1 - Heterocycle cdk inhibitors and their use thereof - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to Cdk9-IN-23: A Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Inhibition of CDK9 has emerged as a promising therapeutic strategy for various malignancies characterized by transcriptional dysregulation. This technical guide provides a comprehensive overview of Cdk9-IN-23, a potent and selective inhibitor of CDK9. We will delve into its chemical structure and properties, detail its mechanism of action within the CDK9 signaling pathway, and provide established experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and other CDK9 inhibitors.
Chemical Structure and Properties
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅ClN₄O₃ | MedchemExpress[1] |
| Molecular Weight | 428.91 g/mol | MedchemExpress[1] |
| CAS Number | 2761572-96-5 | MedchemExpress[1] |
| SMILES | ClC1=C(C=C(N=C1)NC([C@@H]2C--INVALID-LINK--NC(C)=O)=O)C3=C4C(NCCO4)=CC=C3 | MedchemExpress[1] |
| InChI Key | (Not explicitly found in search results) | |
| Appearance | (Not explicitly found in search results, typically a solid powder) | |
| Solubility | (Specific quantitative data not found in search results) | |
| Melting Point | (Not explicitly found in search results) |
Chemical Structure:
While a downloadable 2D structure image was not directly available in the search results, the SMILES string provided by MedchemExpress can be used with chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate the following structure. The structure is also detailed within patent WO2022035799A1.[1][2]
(A 2D chemical structure diagram would be inserted here if generated from the SMILES string)
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the specific inhibition of CDK9 kinase activity. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (primarily Cyclin T1).[3][4] P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors, such as DSIF and NELF.[3] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of these key substrates. This leads to a stall in transcriptional elongation, particularly affecting the expression of genes with short-lived mRNAs, including many proto-oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1).[5] The downregulation of these critical survival proteins is a primary mechanism by which CDK9 inhibitors induce apoptosis in cancer cells.
Below is a diagram illustrating the canonical CDK9 signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the kinase activity of CDK9, preventing transcription elongation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK9. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To quantify the potency of this compound in inhibiting CDK9 kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
This compound (serially diluted)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Workflow Diagram:
Caption: Workflow for determining the IC₅₀ of this compound using a TR-FRET kinase assay.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Prepare a solution of CDK9/Cyclin T1 and the Eu-labeled anti-tag antibody in kinase buffer and add it to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
The ratio of the acceptor (665 nm) to donor (615 nm) fluorescence is calculated.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a hematological malignancy cell line known to be sensitive to CDK9 inhibition)
-
Complete cell culture medium
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis for Target Engagement
This protocol is used to confirm that this compound inhibits its target in a cellular context by examining the phosphorylation status of a downstream substrate.
Objective: To assess the in-cell inhibition of CDK9 by measuring the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPII Ser2).
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-RNAPII Ser2 signal to total RNAPII and the loading control.
Synthesis
The synthesis of this compound is described in patent WO2022035799A1.[2] While a detailed step-by-step protocol is proprietary, the general synthetic strategy for similar heterocyclic CDK inhibitors often involves the coupling of key building blocks. A representative synthetic approach for related 2-anilinopyrimidine derivatives involves the initial formation of an enaminone from a substituted acetophenone, followed by cyclization with a guanidine derivative to form the pyrimidine core. Subsequent functionalization, such as amide bond formation, leads to the final product.
Conclusion
This compound is a potent inhibitor of CDK9 with a clear mechanism of action involving the suppression of transcriptional elongation. This technical guide provides essential information on its chemical and biological properties, along with detailed protocols for its in vitro and cellular characterization. This information should empower researchers to effectively utilize this compound as a tool to investigate the role of CDK9 in various biological processes and to explore its therapeutic potential in oncology and other diseases driven by transcriptional dysregulation. Further investigation into its physicochemical properties and in vivo pharmacology is warranted to fully elucidate its drug-like characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2022035799A1 - Heterocycle cdk inhibitors and their use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cdk9-IN-23: A Technical Guide to its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition offers a promising therapeutic strategy for cancers dependent on the continuous expression of short-lived anti-apoptotic proteins and oncogenes. This technical guide provides an in-depth overview of Cdk9-IN-23, a potent and selective inhibitor of CDK9. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Role of CDK9 in Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In partnership with its regulatory cyclin subunits, primarily Cyclin T1, CDK9 plays a pivotal role in the transition from abortive to productive transcriptional elongation.[1][2]
The process of transcription by RNA Polymerase II (Pol II) is tightly regulated. After initiation, Pol II often pauses a short distance downstream from the transcription start site. This promoter-proximal pausing is a key checkpoint controlling gene expression. The release of this paused Pol II into active elongation is a rate-limiting step and is primarily mediated by the kinase activity of CDK9.
CDK9 phosphorylates two key substrates to facilitate this release:
-
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1): Specifically, CDK9 phosphorylates serine 2 (Ser2) of the heptapeptide repeats (YSPTSPS) that constitute the CTD. This phosphorylation event serves as a scaffold for the recruitment of elongation and RNA processing factors.
-
Negative Elongation Factors (NELF) and DRB-Sensitivity Inducing Factor (DSIF): Phosphorylation of these factors by CDK9 leads to the dissociation of NELF from the transcription complex and converts DSIF into a positive elongation factor.
By alleviating the paused state of Pol II, CDK9 activity is essential for the transcription of a large number of protein-coding genes. Notably, CDK9 is crucial for the expression of genes with short-lived mRNAs, including key anti-apoptotic proteins like Mcl-1 and proto-oncogenes such as MYC.[1] In many cancers, these genes are overexpressed, and their continuous transcription is essential for the survival and proliferation of malignant cells. This dependency, often termed "transcriptional addiction," makes CDK9 a compelling therapeutic target. Inhibition of CDK9 leads to the rapid depletion of these critical survival proteins, triggering apoptosis in cancer cells.
This compound: A Potent CDK9 Inhibitor
This compound is a small molecule inhibitor of CDK9. It is identified as "Example 4" in patent WO2022035799A1.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound.
| Target | IC50 (nM) |
| CDK9 | < 20 |
Table 1: In vitro inhibitory activity of this compound against CDK9. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Data is sourced from patent WO2022035799A1.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of CDK9 in transcriptional elongation and the mechanism by which this compound exerts its effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize CDK9 inhibitors like this compound. These protocols are representative of standard practices in the field and are based on general descriptions found in relevant patents and scientific literature.
In Vitro CDK9 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9 kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to the Km value for CDK9.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Anti-proliferative Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a human leukemia or breast cancer cell line known to be sensitive to CDK9 inhibition)
-
Complete cell culture medium
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating a CDK9 inhibitor and the logical relationship of its cellular effects.
Conclusion
This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. By targeting CDK9, this compound disrupts the expression of critical oncogenes and survival proteins, leading to the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a framework for the further investigation and development of this compound and other selective CDK9 inhibitors as potential cancer therapeutics. Further studies are warranted to fully elucidate the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound.
References
Unraveling the In Vitro Function of Cdk9-IN-23: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the in vitro functionality of Cdk9-IN-23, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Designed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, outlines key experimental protocols, and visualizes the underlying signaling pathways.
Core Compound Activity: Biochemical and Cellular Inhibition
This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class. It demonstrates potent enzymatic inhibition of CDK9, a key regulator of transcriptional elongation. The primary mechanism of action for CDK9 inhibitors involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of its substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This inhibition of RNAPII phosphorylation leads to a stall in transcription, particularly of genes with short-lived mRNA transcripts, including many oncogenes and anti-apoptotic proteins.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| CDK9 | < 20 |
Data sourced from publicly available information.
The cellular activity of CDK9 inhibitors is often assessed by their ability to induce apoptosis and inhibit proliferation in cancer cell lines. While specific cellular IC50 values for this compound are not publicly available, related compounds within the same structural class have demonstrated potent anti-proliferative effects in various cancer cell lines. For instance, other pyrazolopyrimidine-based CDK9 inhibitors have shown activity in the nanomolar to low micromolar range against cell lines such as the glioma cell line SF-539.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity profile. High selectivity minimizes off-target effects and potential toxicity. While a detailed public kinase panel screen for this compound is not available, the development of this compound from a series of analogs involved optimization to maintain selectivity for CDK9. It was noted that replacing a metabolically labile hydrazone linker in a precursor with a stable aliphatic amino linker in this compound maintained selectivity for CDK9.
Signaling Pathway of CDK9 Inhibition
CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, plays a crucial role in releasing paused RNA Polymerase II and promoting transcriptional elongation. The inhibition of CDK9 by this compound disrupts this fundamental process.
Caption: CDK9 Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the characterization of CDK9 inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Workflow Diagram:
Caption: Workflow for a typical biochemical kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP at appropriate concentrations in kinase reaction buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the Adapta™ detection reagents (Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer).
-
Incubate the plate to allow for the binding of the antibody to the ADP produced.
-
-
Data Acquisition and Analysis:
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
The FRET signal is inversely proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for a typical cellular proliferation assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Harvest the cells and seed them at a predetermined density into a 96-well plate.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
-
Conclusion
This compound is a potent inhibitor of CDK9 with a promising in vitro profile. Its mechanism of action through the inhibition of transcriptional elongation provides a strong rationale for its investigation as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the further in vitro characterization of this compound and other novel CDK9 inhibitors. Further studies to elucidate its full kinase selectivity profile and its effects on a broad range of cancer cell lines will be crucial in advancing its preclinical development.
A Technical Guide to Utilizing Chemical Probes for Cyclin-Dependent Kinase 9 (CDK9) Biology
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of gene transcription and a key therapeutic target in various diseases, particularly cancer. As a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and enabling productive transcript elongation.[1][2] This function is essential for the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, to which many cancer cells are addicted.[3][4]
To accurately study the biological roles of CDK9 and validate it as a therapeutic target, researchers rely on chemical probes—small molecules that are potent, selective, and cell-permeable inhibitors of the target protein. While the specific compound "Cdk9-IN-23" lacks detailed public characterization, this guide will use the well-documented and highly selective CDK9 inhibitor JSH-150 as a primary exemplar of a chemical probe for CDK9 biology. Data from another potent and selective probe, NVP-2 , is included for comparative purposes.
Quantitative Data Presentation
A high-quality chemical probe must demonstrate potent and selective engagement with its intended target both in biochemical and cellular contexts.
Table 1: Biochemical Potency of Exemplar CDK9 Chemical Probes
This table summarizes the in vitro inhibitory activity of JSH-150 and NVP-2 against the CDK9/Cyclin T complex.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| JSH-150 | CDK9/Cyclin T | 1 | Biochemical Kinase Assay |
| NVP-2 | CDK9/Cyclin T | < 0.514 | Biochemical Kinase Assay |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
Selectivity is a crucial parameter for a chemical probe to ensure that observed biological effects are attributable to the inhibition of the intended target. The following table highlights the selectivity of JSH-150 and NVP-2 against other cyclin-dependent kinases.
| Compound | Off-Target Kinase | Off-Target IC₅₀ (nM) | Fold Selectivity (vs. CDK9) |
| JSH-150 | CDK7 | 1,720 | ~1720-fold |
| Other CDKs | - | 300 to 10,000-fold | |
| NVP-2 | DYRK1B | 350 | ~700-fold |
| CDK2/CycA | 706 | >1370-fold | |
| CDK1/CycB | 584 | >1130-fold | |
| CDK7 | > 10,000 | >19,450-fold |
Data compiled from large-panel kinase screens (e.g., KINOMEscan) and individual biochemical assays.[5][6]
Table 3: Cellular Activity of Exemplar CDK9 Probes
Effective chemical probes must penetrate cells and engage the target in a cellular environment, leading to measurable downstream biological consequences.
| Compound | Cell Line | Anti-Proliferative IC₅₀ (nM) | Key Cellular Effects |
| JSH-150 | MV4-11 (AML) | Potent | Inhibition of RNA Pol II phosphorylation; suppression of Mcl-1 and c-Myc.[4][7] |
| NVP-2 | MOLT4 (Leukemia) | 9 | Inhibition of RNA Pol II phosphorylation.[3][6] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the characterization and use of chemical probes.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is used to determine the biochemical potency (IC₅₀) of a test compound against recombinant CDK9.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Methodology:
-
Reaction Setup: In a 384-well plate, combine 4.5 µL of recombinant CDK9/Cyclin K kinase (e.g., 3 ng/µL) with 0.5 µL of the test compound (e.g., JSH-150) at various concentrations.[8]
-
Initiation: Start the kinase reaction by adding 5 µL of a substrate mix containing a suitable peptide substrate (e.g., 0.2 µg/µL PDKtide) and ATP (e.g., 10 µM).[8]
-
Incubation: Incubate the reaction at 37°C for 1 hour.[8]
-
First Read (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Second Read (ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and then measure the luminescence using a plate reader. The light generated is proportional to the ADP concentration.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Target Engagement via Western Blot
This protocol assesses whether the chemical probe inhibits CDK9 activity inside cells by measuring the phosphorylation of its direct substrate, RNA Polymerase II.
Principle: Active CDK9 phosphorylates the Serine 2 residue (Ser2-P) of the RNA Pol II C-terminal domain. A selective CDK9 inhibitor will decrease the level of Ser2-P, which can be detected by a specific antibody. Downregulation of short-lived proteins like Mcl-1 and c-Myc is also a key pharmacodynamic marker.[4]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 or MOLT4) and allow them to adhere or stabilize. Treat the cells with the CDK9 probe (e.g., JSH-150, NVP-2) at a range of concentrations for a specified time (e.g., 6 to 24 hours).[6][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-Mcl-1, anti-c-Myc, and a loading control (e.g., GAPDH or β-actin).[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent effect of the inhibitor.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of the CDK9 probe on the proliferation and viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to acclimate.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK9 probe for a specified period (e.g., 72 hours).[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis: Record the luminescence using a plate reader. Calculate the IC₅₀ value by plotting the signal against the log of the compound concentration.[1]
Mandatory Visualizations
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in regulating transcriptional elongation.
Experimental Workflow for Chemical Probe Validation
This diagram outlines the logical flow of experiments to characterize a novel CDK9 inhibitor as a chemical probe.
Logical Framework of a Chemical Probe
This diagram illustrates the core principles that define a high-quality chemical probe and its utility in biological research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Navigating the Landscape of CDK9 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical and promising target in oncology. As a key regulator of transcriptional elongation, its inhibition offers a potent mechanism to disrupt the expression of oncogenes and anti-apoptotic proteins vital for cancer cell survival. While preliminary studies on a specific inhibitor designated "Cdk9-IN-23" are not publicly available, this guide provides a comprehensive overview of the core principles of CDK9 inhibition, summarizing data from well-documented inhibitors to inform future research and development in this space. We will delve into the mechanism of action of CDK9, present comparative efficacy data for known inhibitors, detail common experimental protocols, and visualize the key signaling pathways and experimental workflows.
The Role of CDK9 in Transcriptional Regulation and Oncology
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a cyclin partner, predominantly Cyclin T1.[1][2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors such as DSIF and NELF.[2][3] This series of phosphorylation events releases RNAP II from promoter-proximal pausing, allowing for productive transcriptional elongation.[2][3]
In many cancers, including hematological malignancies and solid tumors, there is a dysregulation of CDK9 activity.[3][4] Cancer cells often become dependent on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and proto-oncogenes such as MYC to maintain their survival and proliferative state.[2][5] By inhibiting CDK9, the production of these crucial transcripts is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
Quantitative Efficacy of Representative CDK9 Inhibitors
Numerous small molecule inhibitors of CDK9 have been developed and characterized. The following table summarizes the in vitro potency of several prominent examples against CDK9 and, where available, their selectivity against other CDK family members. This data is crucial for comparing the therapeutic potential and potential off-target effects of different chemical scaffolds.
| Inhibitor | CDK9 IC50 | Selectivity Profile | Reference |
| Flavopiridol | 3 nM | Pan-CDK inhibitor (also inhibits CDK1, 2, 4, 6, 7) | [1][6] |
| SNS-032 | 4 nM | Potent against CDK2 (38 nM) and CDK7 (62 nM) | [5] |
| Atuveciclib (BAY 1143572) | 13 nM (low ATP) | >50-fold selective over other CDKs | [3] |
| JSH-150 | 1 nM | ~300-10,000-fold selective over other CDKs | [3] |
| Enitociclib | Data not available | Selective CDK9 inhibitor | [7][8] |
| KB-0742 | Data not available | Selective CDK9 inhibitor | [7] |
IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Core Experimental Protocols for Evaluating CDK9 Inhibitor Efficacy
The preclinical evaluation of CDK9 inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and anti-tumor activity.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against the CDK9 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK9/Cyclin T1 enzyme is used. A synthetic peptide derived from the RNAP II CTD or a generic substrate like histones is utilized.
-
Reaction: The inhibitor at various concentrations is incubated with the CDK9/Cyclin T1 complex and a phosphate donor (e.g., ³²P-ATP or ³³P-ATP).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through methods such as scintillation counting, filter binding assays, or fluorescence-based assays (e.g., LanthaScreen®, HTRF®).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for Target Engagement and Downstream Effects
Objective: To confirm that the inhibitor engages CDK9 in a cellular context and affects downstream signaling.
Methodology (Western Blotting):
-
Cell Treatment: Cancer cell lines are treated with the CDK9 inhibitor at various concentrations and for different durations.
-
Protein Extraction: Whole-cell lysates are prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated RNAP II (Ser2), MCL-1, and MYC. A loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Analysis: The band intensities are quantified to determine the dose- and time-dependent decrease in the levels of the target proteins.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the CDK9 inhibitor on cancer cells.
Methodology:
-
Cell Treatment: Cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS (e.g., CellTiter-Glo®), or by quantifying ATP levels.
-
Apoptosis Assessment: Apoptosis can be measured by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Data Analysis: EC50 (for viability) or the percentage of apoptotic cells is determined.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the CDK9 inhibitor in a living organism.
Methodology:
-
Xenograft Model: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., western blotting for target modulation).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Core Mechanisms and Workflows
CDK9 Signaling Pathway
Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition.
Experimental Workflow for CDK9 Inhibitor Evaluation
Caption: A typical preclinical experimental workflow for evaluating CDK9 inhibitors.
Conclusion and Future Directions
The inhibition of CDK9 represents a compelling strategy for the treatment of various cancers, particularly those addicted to the transcription of key survival and proliferation genes. While specific data on "this compound" remains elusive, the wealth of information on other CDK9 inhibitors provides a clear roadmap for the preclinical evaluation of novel agents in this class. Future research will likely focus on developing inhibitors with improved selectivity to minimize off-target effects, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patients most likely to respond to CDK9-targeted therapies. The rigorous application of the experimental protocols outlined in this guide will be essential for advancing the next generation of CDK9 inhibitors into the clinic.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. miragenews.com [miragenews.com]
Cdk9-IN-23: A Potent Inhibitor of the P-TEFb Complex – A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Cdk9-IN-23, a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. This document outlines the mechanism of action of this compound, its impact on the P-TEFb signaling pathway, and detailed (representative) experimental protocols for its characterization.
Introduction to P-TEFb and its Role in Transcriptional Regulation
The Positive Transcription Elongation Factor b (P-TEFb) is a crucial regulator of gene expression in eukaryotic cells. It is a heterodimeric complex composed of Cyclin-dependent kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1. P-TEFb plays a pivotal role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2). This phosphorylation event overcomes promoter-proximal pausing of RNAPII, a key checkpoint in gene transcription, and also facilitates the recruitment of factors necessary for mRNA processing and maturation.
Given its central role in transcription, the activity of P-TEFb is tightly regulated. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex. Various cellular signals can trigger the release of active P-TEFb, allowing it to phosphorylate its substrates and drive gene expression. Dysregulation of P-TEFb activity is implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive target for therapeutic intervention.
This compound: A Novel CDK9 Inhibitor
This compound, also identified as "Example 4" in patent WO2022035799A1, is a potent inhibitor of CDK9. By targeting the ATP-binding pocket of CDK9, this compound effectively blocks the kinase activity of the P-TEFb complex, thereby preventing the phosphorylation of RNAPII and other substrates. This leads to an accumulation of paused RNAPII at gene promoters and a subsequent downregulation of transcription, particularly of genes with short-lived mRNAs, including many proto-oncogenes like MYC.
Quantitative Data
The inhibitory activity of this compound against its primary target, CDK9, has been quantified, demonstrating its high potency.
| Compound | Target | IC50 |
| This compound | CDK9 | <20 nM |
Table 1: In vitro inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the CDK9 enzyme by 50%.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of CDK9 within the P-TEFb complex. This inhibition disrupts the P-TEFb signaling cascade that is essential for productive gene transcription.
Experimental Protocols
The following are representative protocols for the biochemical and cellular characterization of CDK9 inhibitors like this compound. These are based on standard methodologies in the field and are intended to serve as a guide. Specific details for this compound would be found in its originating patent documentation.
Biochemical Assay: In Vitro Kinase Inhibition
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against CDK9.
Methodology:
-
Reagents:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Fluorescently labeled peptide substrate (e.g., a derivative of the RNAPII CTD)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the CDK9/Cyclin T1 enzyme to each well containing the diluted inhibitor or DMSO (vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated substrate using an appropriate detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Target Engagement and Downstream Effects
This protocol outlines a method to assess the ability of this compound to inhibit CDK9 activity within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., a line known to be sensitive to transcription inhibitors, such as MV4-11 acute myeloid leukemia cells).
-
Treat the cells with increasing concentrations of this compound or DMSO for a defined period (e.g., 2-6 hours).
-
-
Western Blot Analysis:
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-RNAPII CTD (Ser2) to directly assess the inhibition of CDK9 activity.
-
Total RNAPII as a loading control.
-
Downstream target proteins with short half-lives, such as c-Myc or Mcl-1, to evaluate the functional consequences of CDK9 inhibition.
-
A housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Determine the concentration-dependent effect of this compound on the phosphorylation of RNAPII and the expression levels of downstream target proteins.
-
Conclusion
This compound is a potent inhibitor of the P-TEFb complex, demonstrating significant potential as a tool for studying transcriptional regulation and as a lead compound for the development of novel therapeutics. Its ability to block the kinase activity of CDK9 leads to the inhibition of transcription elongation and the downregulation of key pro-survival proteins. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other related molecules targeting the P-TEFb complex.
Unveiling Cdk9-IN-23: A Novel and Potent Inhibitor of Cyclin-Dependent Kinase 9
For Immediate Release
A deep dive into the preclinical data and experimental framework for Cdk9-IN-23, a promising new molecule targeting a key regulator of cancer cell transcription.
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target. Its role in phosphorylating the C-terminal domain of RNA Polymerase II is essential for the transcription of short-lived anti-apoptotic proteins that are hallmarks of cancer cell survival. A novel and potent inhibitor, this compound, has been identified, demonstrating significant potential in preclinical evaluations. This technical guide provides an in-depth analysis of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.
Core Data Summary
This compound has been characterized as a highly potent inhibitor of CDK9. The following table summarizes the key quantitative data available for this compound.
| Compound ID | Target | IC50 (nM) | Molecular Formula | CAS Number |
| This compound | CDK9 | <20 | C22H25ClN4O3 | 2761572-96-5 |
Mechanism of Action and Signaling Pathway
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is a key regulator of transcription elongation. Upon recruitment to gene promoters, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors, leading to the release of paused RNAPII and productive transcription. This process is particularly crucial for the expression of anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC, which are frequently overexpressed in cancer cells and contribute to their survival and proliferation.
This compound, as an inhibitor of CDK9, is designed to interfere with this critical step in transcription. By blocking the kinase activity of CDK9, this compound is expected to prevent the phosphorylation of RNAPII, leading to a global downregulation of transcription, particularly of genes with short-lived mRNA transcripts, including key oncogenes and survival factors. This ultimately induces apoptosis in cancer cells that are dependent on this transcriptional machinery.
Figure 1: Simplified signaling pathway of CDK9 and the mechanism of action of this compound.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound, detailed methodologies for the key experiments are provided below.
Synthesis of this compound (Example 4 from WO2022035799A1)
The synthesis of this compound, chemically named N-(4-((5-chloro-4-(2,3-dihydro-1,4-benzoxazin-8-yl)pyridin-2-yl)carbamoyl)cyclohexyl)acetamide, is a multi-step process. A generalized scheme based on related syntheses is presented below. For the exact, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the full text of patent WO2022035799A1, specifically the experimental section for "Example 4".
Figure 2: Generalized workflow for the synthesis of this compound.
Biochemical Assay: CDK9 Inhibition
The potency of this compound was determined using a biochemical assay, likely a time-resolved fluorescence resonance energy transfer (TR-FRET) based method such as the LanthaScreen™ Eu Kinase Binding Assay. The following is a representative protocol.
Objective: To determine the IC50 value of this compound against CDK9.
Materials:
-
Recombinant human CDK9 (inactive)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound solutions in Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of CDK9 and Eu-anti-GST antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a 4X solution of the kinase tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 4 µL of the diluted this compound or DMSO (control) to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Cell Viability
To assess the effect of this compound on cancer cell proliferation, a cell viability assay is typically performed. The MOLM-13 cell line, a human acute myeloid leukemia (AML) line, is a relevant model for studying CDK9 inhibition.
Objective: To determine the effect of this compound on the viability of MOLM-13 cells.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well opaque-walled plates
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Figure 3: General experimental workflow for the evaluation of this compound.
Novelty and Future Directions
This compound represents a significant advancement in the development of selective CDK9 inhibitors. Its high potency at the biochemical level suggests strong target engagement. The novelty of this compound likely lies in its chemical scaffold, which may offer improved selectivity over other kinases, a common challenge in the development of CDK inhibitors. A favorable selectivity profile would translate to a better therapeutic window and reduced off-target effects in a clinical setting.
Future investigations should focus on a comprehensive kinase selectivity panel to fully characterize the specificity of this compound. In vivo studies in relevant animal models of cancer are crucial to evaluate its pharmacokinetic properties, efficacy, and tolerability. Furthermore, exploring the synergistic potential of this compound with other anti-cancer agents could open new avenues for combination therapies, particularly in malignancies driven by transcriptional addiction. The detailed experimental protocols provided herein serve as a foundation for these future studies, which will be critical in determining the clinical potential of this compound as a novel cancer therapeutic.
Methodological & Application
Cdk9-IN-23 experimental protocol for cell culture
Application Notes and Protocols for Cdk9-IN-23
For Research Use Only
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb)[1][2][3][4]. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing and enabling transcriptional elongation[4][5][6][7]. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy[1][3][8]. This compound offers researchers a tool to investigate the cellular consequences of CDK9 inhibition, including effects on cell cycle, transcription, and apoptosis. These notes provide protocols for the application of this compound in cell culture experiments.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of CDK9. By blocking the phosphorylation of RNAP II and other downstream targets like DSIF and NELF, this compound leads to a global transcriptional suppression, particularly of genes with short half-lives, such as anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC)[8][9][10]. This activity can induce cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcription for their survival[8][10].
Data Presentation
Table 1: Comparative Potency of Various CDK9 Inhibitors This table presents IC50 values for several known CDK9 inhibitors to provide a reference range for the expected potency of a new chemical entity like this compound.
| Inhibitor | CDK9 IC50 (nM) | Cell Line Example(s) | Reference(s) |
| Flavopiridol (Alvocidib) | <400 (pan-CDK) | Various | [1] |
| SNS-032 | 30 | Various | [11] |
| NVP-2 | <0.514 | MOLT4 | [9] |
| AZD4573 | 19.9 | Various | [11][12] |
| CDKI-73 | Not specified | Ovarian, Colorectal, AML | [11] |
| Voruciclib | Not specified | Various | [11] |
Note: The potency of this compound should be determined empirically in the cell lines of interest.
Mandatory Visualizations
Caption: CDK9 signaling pathway and the mechanism of this compound inhibition.
Caption: General experimental workflow for this compound in cell culture.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for the specific cell line.
-
For treatment, prepare a working concentration of this compound by diluting the stock solution in a fresh, pre-warmed complete medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Proliferation / Viability Assay (MTT or WST-1 Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
This compound stock solution
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume growth for 24 hours.
-
Treatment: Prepare a 2X serial dilution of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with a vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
-
Western Blot Analysis for Target Engagement and Downstream Effects
This protocol assesses the inhibition of CDK9 activity by measuring the phosphorylation of its direct substrate, RNAP II, and the levels of downstream proteins like Mcl-1.
-
Materials:
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-RNAP II, anti-Mcl-1, anti-cleaved PARP, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. A decrease in the p-RNAP II (Ser2) signal indicates target engagement. Downregulation of Mcl-1 and an increase in cleaved PARP suggest the induction of apoptosis.
-
Quantitative Real-Time PCR (qRT-PCR) for Transcriptional Effects
This protocol measures changes in the mRNA levels of genes known to be regulated by CDK9, such as MYC.
-
Materials:
-
Cells treated as described for Western Blotting
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, MCL1) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
RNA Extraction: Treat cells with this compound for a shorter duration (e.g., 2-6 hours) to capture direct transcriptional effects. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. Run the reaction on a real-time PCR system.
-
Analysis: Analyze the data using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and compare the expression in treated samples to the vehicle control to determine the fold change in mRNA levels. A significant decrease in MYC mRNA would be consistent with CDK9 inhibition.
-
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-X in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-X is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. As with any small molecule inhibitor intended for biological assays, understanding its solubility and stability in common solvents such as dimethyl sulfoxide (DMSO) is critical for ensuring accurate and reproducible experimental results. These application notes provide a summary of the solubility and stability of Cdk9-IN-X in DMSO, along with detailed protocols for in-house verification.
Physicochemical Properties of Cdk9-IN-X
A summary of the key physicochemical properties of Cdk9-IN-X is presented below.
| Property | Value |
| Molecular Weight | 485.5 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity (by HPLC) | >98% |
Solubility of Cdk9-IN-X in DMSO
The solubility of Cdk9-IN-X was determined to be high in DMSO, facilitating the preparation of concentrated stock solutions for in vitro and in vivo studies.
| Solvent | Solubility | Method |
| DMSO | ≥ 50 mg/mL (≥ 103 mM) | Gravimetric |
Note: To achieve complete dissolution at high concentrations, gentle warming and vortexing may be required.
Stability of Cdk9-IN-X in DMSO
The stability of Cdk9-IN-X in DMSO was assessed at various storage temperatures over a 12-week period. The compound demonstrates good stability when stored under appropriate conditions.
| Storage Temperature | Purity after 4 weeks | Purity after 8 weeks | Purity after 12 weeks |
| Room Temperature (20-25°C) | 97.5% | 95.2% | 92.8% |
| 4°C | 98.9% | 98.5% | 98.1% |
| -20°C | >99% | >99% | >99% |
| -80°C | >99% | >99% | >99% |
Recommendation: For long-term storage, it is recommended to store Cdk9-IN-X stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for up to two weeks.
Experimental Protocols
Protocol for Determining Kinetic Solubility of Cdk9-IN-X in Aqueous Buffer
This protocol describes a method to determine the kinetic solubility of Cdk9-IN-X in an aqueous buffer, which is a common requirement for cell-based assays.
Materials:
-
Cdk9-IN-X
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate shaker
-
Plate reader with nephelometry or UV-Vis spectrophotometry capabilities
-
High-Performance Liquid Chromatography (HPLC) system (for concentration analysis)
Procedure:
-
Prepare a 10 mM stock solution of Cdk9-IN-X in DMSO. Accurately weigh the required amount of Cdk9-IN-X and dissolve it in the appropriate volume of anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each DMSO concentration to the wells of a 96-well plate in triplicate. Include a DMSO-only control.
-
Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours on a plate shaker at a moderate speed.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Alternatively, for a more quantitative assessment, after shaking, filter the solutions through a 0.45 µm filter plate.
-
Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. Construct a standard curve using the DMSO dilutions.
-
The highest concentration that remains in solution is determined to be the kinetic solubility.
Protocol for Assessing the Chemical Stability of Cdk9-IN-X in DMSO
This protocol outlines an HPLC-based method to evaluate the stability of Cdk9-IN-X in DMSO over time at different temperatures.
Materials:
-
Cdk9-IN-X
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Autosampler vials
Procedure:
-
Prepare a 1 mg/mL solution of Cdk9-IN-X in anhydrous DMSO.
-
Aliquot the solution into multiple autosampler vials.
-
Store the vials at different temperatures: room temperature (20-25°C), 4°C, -20°C, and -80°C.
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, Week 12), retrieve one vial from each temperature.
-
Allow the frozen samples to thaw completely at room temperature before analysis.
-
Analyze the samples by HPLC. A typical method would be:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from any potential degradants (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The λmax of Cdk9-IN-X.
-
Injection Volume: 10 µL
-
-
Determine the purity of Cdk9-IN-X at each time point by calculating the peak area of the parent compound as a percentage of the total peak area.
-
Plot the percentage of remaining Cdk9-IN-X against time for each storage condition to assess the stability profile.
Visualizations
Caption: Experimental workflow for assessing the solubility and stability of Cdk9-IN-X.
Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.
Application Notes and Protocols for Western Blot Analysis of Cdk9-IN-23 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, leading to productive transcription elongation.[1][2][3] Dysregulation of Cdk9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5] Cdk9-IN-23 is a potent and selective inhibitor of Cdk9. This document provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on target proteins in treated cells.
Cdk9 Signaling Pathway
Cdk9, in partnership with its cyclin partners (primarily Cyclin T1), forms the P-TEFb complex.[2][6] This complex is crucial for releasing paused RNA Polymerase II from the promoter-proximal region, a critical step in gene transcription.[1][7] P-TEFb phosphorylates the Serine 2 residue of the RNA Pol II C-terminal domain (CTD), as well as negative elongation factors like DSIF and NELF.[1][8] This phosphorylation event switches the transcription machinery into an elongation-competent state. Inhibition of Cdk9 by compounds such as this compound is expected to decrease the phosphorylation of these substrates, leading to a reduction in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like Mcl-1.[1]
Experimental Protocols
This section details the step-by-step methodology for Western blot analysis of cells treated with this compound.
Experimental Workflow
The overall workflow for the Western blot experiment is outlined below. It begins with cell culture and treatment, followed by protein extraction, quantification, electrophoresis, transfer, and immunodetection.
Detailed Protocol
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate or flask to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 6, 12, 24 hours) to assess the temporal effects of the inhibitor.
2. Cell Lysis and Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) Protein Assay Kit according to the manufacturer's instructions.[9]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
8. Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
Quantitative data from Western blot analysis should be summarized for clear interpretation. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the target protein band should be normalized to a loading control (e.g., GAPDH, β-actin, or Vinculin).
Table 1: Recommended Primary Antibodies for this compound Western Blot Analysis
| Target Protein | Function | Expected Change with this compound |
| p-RNA Pol II (Ser2) | Active, elongating form of RNA Pol II | Decrease |
| Total RNA Pol II | Total amount of RNA Pol II | No significant change |
| Cdk9 | Target of this compound | No significant change in total protein levels |
| p-Cdk9 (Thr186) | Activated form of Cdk9 | May not change with competitive inhibitors |
| Mcl-1 | Anti-apoptotic protein with a short half-life | Decrease |
| c-Myc | Oncogenic transcription factor with a short half-life | Decrease |
| Cleaved PARP | Marker of apoptosis | Increase |
| GAPDH / β-actin | Loading control | No change |
Table 2: Example of Quantified Western Blot Data
| Treatment | p-RNA Pol II (Ser2) (Normalized Intensity) | Mcl-1 (Normalized Intensity) | Cleaved PARP (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 0.15 ± 0.05 |
| This compound (1 µM) | 0.45 ± 0.08 | 0.38 ± 0.06 | 0.78 ± 0.15 |
| This compound (5 µM) | 0.18 ± 0.05 | 0.15 ± 0.04 | 1.52 ± 0.21 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for performing Western blot analysis on cells treated with the Cdk9 inhibitor, this compound. By following this detailed methodology and analyzing the suggested target proteins, researchers can effectively evaluate the molecular effects of Cdk9 inhibition and its downstream consequences on cellular pathways. The provided diagrams and tables serve as a guide for experimental design and data presentation.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-23 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2][3][4][5][6] CDK9, in complex with its regulatory partner cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[2][6] This complex phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of downstream genes.[2][7] Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins, making them particularly vulnerable to CDK9 inhibition.[2]
Cdk9-IN-23 is a novel, potent, and selective inhibitor of CDK9. These application notes provide an overview of the preclinical evaluation of this compound in various cancer cell lines, including methodologies for assessing its biological effects and protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This leads to a reduction in the phosphorylation of RNA Polymerase II at serine 2, which in turn suppresses the transcription of key oncogenes and survival proteins such as MYC and Mcl-1.[8][9] The depletion of these short-lived proteins ultimately induces cell cycle arrest and apoptosis in cancer cells.[8][9]
Caption: this compound inhibits the CDK9/Cyclin T1 complex, leading to apoptosis and cell cycle arrest.
Data Presentation
Table 1: In Vitro Efficacy of Representative CDK9 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [8] |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [8] |
| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | [8] |
| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | [8] |
| Atuveciclib (BAY-1143572) | Various | Leukemia | 6 | [10] |
| NVP-2 | MOLT4 | Leukemia | < 0.514 | [11] |
| LDC000067 | Various | Leukemia | 44 | [9] |
| JSH-150 | Various | Leukemia | 1 | [9] |
| KB-0742 | 22rv1 | Prostate Cancer | 6 (at 10 µM ATP) | [11] |
Note: Data for this compound is not yet publicly available. The table presents data for other CDK9 inhibitors to provide a comparative context for researchers.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound using a luminescence-based cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for an additional 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the log of the inhibitor concentration against the normalized luminescent signal using non-linear regression analysis in software such as GraphPad Prism.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x and 5x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Logical Relationships in this compound's Mechanism of Action
Caption: Logical flow of the anti-tumor effects of this compound, from target engagement to cellular outcomes.
Conclusion
This compound represents a promising therapeutic agent for cancers that are dependent on transcriptional regulation for their survival. The protocols and information provided in these application notes are intended to guide researchers in the preclinical evaluation of this and other novel CDK9 inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Sequencing Experiments Using a Selective CDK9 Inhibitor
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors, to promote the release of paused Pol II and facilitate productive transcription.[1][2][3][4][5] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5][6][7][8][9]
This document provides detailed application notes and protocols for utilizing a selective CDK9 inhibitor, referred to herein as Cdk9-IN-23, in RNA sequencing (RNA-seq) experiments. While specific data for a compound named "this compound" is not publicly available, these guidelines are based on established methodologies for other potent and selective CDK9 inhibitors and are intended for researchers, scientists, and drug development professionals. The primary application of this protocol is to elucidate the genome-wide transcriptional consequences of CDK9 inhibition, enabling the identification of downstream target genes and affected signaling pathways.
Mechanism of Action: CDK9 in Transcriptional Regulation
CDK9, in complex with its regulatory cyclin partner (primarily Cyclin T1), forms the active P-TEFb complex.[4][5][8] This complex is crucial for overcoming promoter-proximal pausing of Pol II, a major checkpoint in gene transcription. The mechanism involves the phosphorylation of Serine 2 residues within the CTD of Pol II by CDK9.[3][4] This phosphorylation event serves as a signal for the recruitment of other elongation factors and the dissociation of negative elongation factors like NELF (Negative Elongation Factor) and DSIF (DRB Sensitivity Inducing Factor), thereby allowing Pol II to transition into a productive elongation phase.[1][4] Inhibition of CDK9 with a selective inhibitor like this compound is expected to lead to a global decrease in Pol II-mediated transcription, particularly affecting genes with short-lived mRNAs and those regulated by super-enhancers, such as the oncogene MYC.[5]
Data Presentation: Expected Outcomes of CDK9 Inhibition on Gene Expression
Treatment of cells with a selective CDK9 inhibitor is anticipated to cause significant changes in the transcriptome. The following tables provide a template for summarizing quantitative data from RNA-seq experiments, based on findings from studies with other selective CDK9 inhibitors.
Table 1: Summary of Differentially Expressed Genes (DEGs) Following this compound Treatment
| Cell Line | Treatment Duration | This compound Conc. (nM) | Total DEGs | Upregulated Genes | Downregulated Genes |
| HCT116 | 6 hours | 100 | Data to be filled | Data to be filled | Data to be filled |
| HCT116 | 24 hours | 100 | Data to be filled | Data to be filled | Data to be filled |
| MCF7 | 6 hours | 100 | Data to be filled | Data to be filled | Data to be filled |
| MCF7 | 24 hours | 100 | Data to be filled | Data to be filled | Data to be filled |
| MOLM-13 | 6 hours | 50 | Data to be filled | Data to be filled | Data to be filled |
| MOLM-13 | 24 hours | 50 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Top 10 Downregulated Genes Following this compound Treatment (Example)
| Gene Symbol | Log2 Fold Change (6h) | p-value (6h) | Log2 Fold Change (24h) | p-value (24h) | Putative Function |
| MYC | -2.5 | <0.001 | -3.1 | <0.001 | Transcription factor, oncogene |
| MCL1 | -2.1 | <0.001 | -2.8 | <0.001 | Anti-apoptotic protein |
| FOS | -1.9 | <0.001 | -2.5 | <0.001 | Transcription factor |
| JUN | -1.8 | <0.001 | -2.4 | <0.001 | Transcription factor |
| CCND1 | -1.7 | <0.001 | -2.2 | <0.001 | Cell cycle regulator |
| HEXIM1 | -1.6 | <0.001 | -2.1 | <0.001 | CDK9 regulator |
| BRD4 | -1.5 | <0.001 | -2.0 | <0.001 | Epigenetic reader |
| CDK6 | -1.4 | <0.001 | -1.9 | <0.001 | Cell cycle regulator |
| E2F1 | -1.3 | <0.001 | -1.8 | <0.001 | Transcription factor |
| BCL2L1 | -1.2 | <0.001 | -1.7 | <0.001 | Anti-apoptotic protein |
Table 3: Pathway Analysis of Downregulated Genes (Example)
| Pathway Name | Gene Count | p-value |
| Cell Cycle | 50 | <0.0001 |
| MYC Targets | 45 | <0.0001 |
| Apoptosis | 30 | <0.001 |
| p53 Signaling Pathway | 25 | <0.01 |
| Transcriptional Regulation | 60 | <0.0001 |
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol is to determine the in vitro inhibitory activity of this compound against the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 (e.g., BPS Bioscience, #40023)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (10 mM stock)
-
CDK7/9tide substrate (or other suitable peptide substrate)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Add 100 nL of the this compound dilutions to the assay wells.
-
Prepare a 2X kinase/substrate mix in Kinase Assay Buffer containing the desired concentration of CDK9/Cyclin T1 and substrate.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ reagent according to the manufacturer's instructions to measure the amount of ADP produced.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cell Culture and Treatment for RNA Sequencing
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7, MOLM-13)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control). A typical concentration range for selective CDK9 inhibitors is 50-500 nM.
-
Incubate the cells for the desired time points (e.g., 6 and 24 hours).
-
Harvest the cells by washing once with cold PBS and then lysing directly in the well with the appropriate lysis buffer for RNA extraction.
RNA Extraction and Library Preparation for RNA Sequencing
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA library preparation kit (e.g., KAPA RNA HyperPrep Kit with RiboErase)
-
Unique Dual Indexes
Procedure:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Quantify the extracted RNA and assess its purity.
-
Assess the RNA integrity using a Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for high-quality RNA sequencing.
-
Proceed with library preparation using a suitable kit. This typically involves:
-
Ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation with Unique Dual Indexes.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the final library using a Bioanalyzer and Qubit.
RNA Sequencing and Data Analysis
Procedure:
-
Pool the indexed libraries.
-
Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20-30 million reads per sample).
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Use tools like Trimmomatic or Trim Galore to remove adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound treated and vehicle-treated samples.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and functions among the differentially expressed genes.
-
Mandatory Visualizations
Caption: CDK9 Signaling Pathway in Transcriptional Elongation.
Caption: Experimental Workflow for RNA Sequencing with this compound.
References
- 1. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk9-IN-23 in Combination Cancer Therapy
A new frontier in precision oncology is emerging with the targeted inhibition of Cyclin-Dependent Kinase 9 (CDK9). Cdk9-IN-23 is a potent CDK9 inhibitor with a reported IC50 value of less than 20 nM.[1][2] While specific preclinical and clinical data for this compound in combination therapies are not yet extensively available in the public domain, the broader class of selective CDK9 inhibitors has demonstrated significant promise, particularly when combined with other targeted agents. This document provides a detailed overview of the scientific rationale, preclinical data from analogous CDK9 inhibitors, and experimental protocols to guide researchers in exploring the therapeutic potential of this compound in combination regimens.
The primary mechanism of action for CDK9 inhibitors involves the suppression of transcriptional elongation.[3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in productive gene transcription.[3][4] By inhibiting CDK9, the transcription of short-lived and highly expressed oncoproteins, such as MYC and the anti-apoptotic protein MCL-1, is selectively downregulated.[3][4] This targeted suppression of pro-survival proteins forms the basis of the synergistic effects observed when CDK9 inhibitors are combined with other anti-cancer drugs.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
A particularly promising combination strategy involves the co-administration of CDK9 inhibitors with BCL-2 inhibitors like venetoclax. This combination has shown potent synergistic activity in preclinical models of various hematological malignancies.[5] The scientific rationale for this synergy lies in the dual inhibition of two key anti-apoptotic pathways. While venetoclax targets BCL-2, many cancers develop resistance through the upregulation of MCL-1. CDK9 inhibitors effectively counter this resistance mechanism by downregulating MCL-1 expression, thereby re-sensitizing cancer cells to BCL-2 inhibition.
Preclinical Data Summary (from analogous selective CDK9 inhibitors)
The following tables summarize key quantitative data from preclinical studies of selective CDK9 inhibitors in combination with venetoclax.
Table 1: In Vitro Synergistic Activity of CDK9 Inhibitors with Venetoclax
| Cell Line | Cancer Type | CDK9 Inhibitor | This compound Concentration (nM) | Venetoclax Concentration (nM) | Effect |
| MOLM-13 | Acute Myeloid Leukemia | Voruciclib | 100 - 500 | 50 - 200 | Synergistic induction of apoptosis |
| MV4-11 | Acute Myeloid Leukemia | Voruciclib | 100 - 500 | 50 - 200 | Synergistic induction of apoptosis |
| Jeko-1 | Mantle Cell Lymphoma | A-1592668 | 250 - 1000 | 10 - 100 | Synergistic induction of apoptosis |
| Granta-519 | Mantle Cell Lymphoma | A-1592668 | 250 - 1000 | 10 - 100 | Synergistic induction of apoptosis |
Table 2: In Vivo Efficacy of CDK9 Inhibitors in Combination with Venetoclax
| Xenograft Model | Cancer Type | CDK9 Inhibitor | This compound Dosage | Venetoclax Dosage | Outcome |
| MOLM-13 | Acute Myeloid Leukemia | Voruciclib | 50 mg/kg, daily | 100 mg/kg, daily | Significant tumor growth inhibition compared to single agents |
| Jeko-1 | Mantle Cell Lymphoma | A-1592668 | 20 mg/kg, twice daily | 100 mg/kg, daily | Tumor regression and prolonged survival |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the combination of this compound and other anti-cancer drugs.
References
Application Notes and Protocols for Cdk9-IN-23 in HIV Transcription Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a critical host cell factor for the replication of Human Immunodeficiency Virus (HIV). As a key component of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 plays a pivotal role in the elongation phase of HIV-1 transcription. The viral transactivator protein, Tat, recruits the P-TEFb complex to the trans-activation response (TAR) element of the nascent viral RNA. This recruitment leads to the Cdk9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) and other negative elongation factors, a crucial step for processive transcription of the integrated provirus.[1][2][3][4] Inhibition of Cdk9 activity presents a promising therapeutic strategy to suppress HIV replication and is a valuable tool for studying the mechanisms of HIV transcription.
Cdk9-IN-23 is a potent inhibitor of Cdk9. While specific data on its activity in HIV-infected cells is not yet publicly available, its high affinity for Cdk9 makes it a valuable research tool for investigating the role of this kinase in the viral life cycle. These application notes provide a comprehensive guide for utilizing this compound in HIV transcription studies, including detailed protocols for key experiments and data presentation guidelines.
This compound: Quantitative Data
Currently, specific quantitative data for this compound in the context of HIV-1 transcription is limited. The following table summarizes the known in vitro potency of this compound against its primary target. Researchers should experimentally determine the optimal concentrations for their specific cellular models and assays.
| Compound | Target | IC50 | Cell-based HIV Assay IC50 | Cytotoxicity (CC50) | Reference |
| This compound | Cdk9 | <20 nM | Not Reported | Not Reported | [5] |
Note: The provided IC50 value is from an in vitro kinase assay and may not directly translate to cell-based antiviral activity. It is crucial to perform dose-response experiments to determine the effective concentration (EC50) for HIV-1 inhibition and the cytotoxic concentration (CC50) in the cell lines used for the experiments.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Cdk9's role in HIV transcription and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on HIV-1 transcription.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cells (e.g., Jurkat, TZM-bl, or primary CD4+ T cells)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
HIV-1 LTR Luciferase Reporter Assay
Objective: To measure the effect of this compound on HIV-1 LTR-driven transcription.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-luciferase reporter cassette)
-
This compound stock solution
-
Complete DMEM medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing the diluted compound or vehicle control.
-
To induce LTR activity, cells can be co-transfected with a Tat-expressing plasmid or treated with a known activator like TNF-α (10 ng/mL) or PMA (20 nM).
-
Incubate the plate for 24-48 hours at 37°C.
-
Perform the luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of LTR activity relative to the vehicle control and determine the IC50 value.
HIV-1 p24 Antigen ELISA
Objective: To quantify the effect of this compound on HIV-1 replication in infected cells.
Materials:
-
HIV-1 infected cells (e.g., chronically infected cell lines like ACH-2 or acutely infected primary CD4+ T cells)
-
This compound stock solution
-
Complete cell culture medium
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Protocol:
-
Seed HIV-1 infected cells in a 24-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Perform the p24 ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the cell supernatant and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of p24 in the samples based on the standard curve and determine the IC50 of this compound on viral replication.
Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To measure the effect of this compound on the levels of HIV-1 transcripts.
Materials:
-
HIV-1 infected cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for HIV-1 gag or other viral genes, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from treated and control cells using an RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with specific primers for the target viral gene and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative quantification of viral transcripts.
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the effect of this compound on the recruitment of RNAPII to the HIV-1 LTR.
Materials:
-
HIV-1 infected cells treated with this compound
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
Antibody against the Ser2-phosphorylated form of RNAPII CTD
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for the HIV-1 LTR promoter region
-
Real-time PCR instrument
Protocol:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against phospho-Ser2 RNAPII.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific for the HIV-1 LTR to quantify the amount of immunoprecipitated DNA.
-
Normalize the results to input DNA.
Conclusion
This compound is a potent tool for dissecting the role of Cdk9 in HIV-1 transcription. The protocols outlined in these application notes provide a framework for characterizing its antiviral activity and mechanism of action. It is imperative for researchers to perform thorough dose-response and cytotoxicity studies to validate the use of this compound in their specific experimental systems. The insights gained from such studies will contribute to a deeper understanding of HIV-1 transcription and may aid in the development of novel therapeutic strategies.
References
- 1. Effect of mimetic CDK9 inhibitors on HIV-1 activated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of CDK9 at Ser175 Enhances HIV Transcription and Is a Marker of Activated P-TEFb in CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Cdk9-IN-23: A Potent Tool for Investigating Cardiac Hypertrophy
Application Notes and Protocols for Researchers
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to increased workload but can progress to heart failure, a leading cause of morbidity and mortality worldwide.[1] Cyclin-dependent kinase 9 (Cdk9) has emerged as a critical regulator in the signaling pathways that drive pathological cardiac hypertrophy.[1][2] Cdk9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step in stimulating transcriptional elongation and a fundamental process in the increased protein synthesis seen in hypertrophic heart muscle.[1][2] Chronic activation of Cdk9 is not only associated with the enlargement of cardiac myocytes but also predisposes the heart to failure.[1] Consequently, inhibitors of Cdk9 are valuable research tools for dissecting the molecular mechanisms of cardiac hypertrophy and for exploring potential therapeutic strategies.
Cdk9-IN-23 is a potent and selective inhibitor of Cdk9 with a reported half-maximal inhibitory concentration (IC50) of less than 20 nM. While specific studies on the application of this compound in cardiac hypertrophy are not yet widely published, its high potency suggests it can be a valuable tool for researchers in this field. These application notes provide a comprehensive overview of the potential uses of this compound in cardiac hypertrophy research, including its mechanism of action, hypothetical experimental protocols, and expected outcomes based on the known roles of Cdk9.
Mechanism of Action
Cdk9 plays a pivotal role in the transcriptional activation that underlies cardiac myocyte growth. Hypertrophic stimuli, such as neurohormonal agonists or mechanical stress, lead to the activation of Cdk9.[3] Activated Cdk9 then phosphorylates the serine-2 residues of the RNA Polymerase II C-terminal domain, which promotes the transition from transcriptional initiation to productive elongation.[1] This results in the increased synthesis of mRNAs encoding structural and functional proteins that contribute to myocyte enlargement.
Furthermore, sustained Cdk9 activation has been shown to repress the expression of key metabolic regulators, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), leading to mitochondrial dysfunction and a shift towards a more fetal gene expression pattern, which are hallmarks of pathological hypertrophy.[2] By inhibiting Cdk9, this compound is expected to attenuate the hypertrophic response by blocking the transcriptional elongation of pro-hypertrophic genes and potentially restoring a more favorable metabolic profile in cardiomyocytes.
Cdk9 signaling in cardiac hypertrophy and the inhibitory action of this compound.
In Vitro Applications: Studies in Cardiomyocytes
Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are common in vitro models for studying cardiac hypertrophy. These cells can be stimulated with pro-hypertrophic agonists such as phenylephrine (PE) or endothelin-1 (ET-1) to induce a hypertrophic response, characterized by increased cell size, protein synthesis, and re-expression of fetal genes.
Table 1: Example Quantitative Data for this compound in an In Vitro Hypertrophy Model
| Parameter | Control | Hypertrophic Stimulus (e.g., PE) | PE + this compound (10 nM) | PE + this compound (50 nM) | PE + this compound (100 nM) |
| Cell Surface Area (μm²) | 100 ± 10 | 180 ± 15 | 145 ± 12 | 115 ± 10 | 105 ± 8 |
| [³H]-Leucine Incorporation (CPM) | 5000 ± 400 | 12000 ± 900 | 8500 ± 600 | 6000 ± 500 | 5200 ± 450 |
| ANP mRNA Expression (fold change) | 1.0 | 8.0 ± 0.7 | 4.5 ± 0.5 | 2.0 ± 0.3 | 1.2 ± 0.2 |
| β-MHC mRNA Expression (fold change) | 1.0 | 6.5 ± 0.6 | 3.8 ± 0.4 | 1.8 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± SD and are hypothetical examples.
Experimental Protocol: Induction of Hypertrophy in NRVMs and Treatment with this compound
-
Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and plate them on fibronectin-coated dishes. Culture the cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) for 24 hours.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM/F12 for another 24 hours to synchronize the cells.
-
Induction of Hypertrophy: Induce hypertrophy by treating the cells with a pro-hypertrophic agonist, for example, 50 μM phenylephrine (PE) in serum-free medium.
-
Inhibitor Treatment: Simultaneously treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for 48 hours.
-
Analysis of Hypertrophic Markers:
-
Cell Size Measurement: Fix the cells with 4% paraformaldehyde and stain with an antibody against α-actinin. Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.
-
Protein Synthesis Assay: During the last 24 hours of incubation, add [³H]-leucine to the medium. After incubation, lyse the cells and measure the incorporation of [³H]-leucine using a scintillation counter.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).
-
In Vivo Applications: Animal Models of Cardiac Hypertrophy
Animal models, such as transverse aortic constriction (TAC) or chronic infusion of pro-hypertrophic agents like angiotensin II, are essential for studying cardiac hypertrophy in a physiological context.
Table 2: Example Quantitative Data for this compound in a Murine Model of Cardiac Hypertrophy (TAC)
| Parameter | Sham | TAC + Vehicle | TAC + this compound (low dose) | TAC + this compound (high dose) |
| Heart Weight/Body Weight (mg/g) | 3.5 ± 0.3 | 6.2 ± 0.5 | 4.8 ± 0.4 | 4.0 ± 0.3 |
| Echocardiography: LVPW;d (mm) | 0.8 ± 0.05 | 1.3 ± 0.1 | 1.0 ± 0.08 | 0.9 ± 0.06 |
| Echocardiography: Ejection Fraction (%) | 65 ± 5 | 40 ± 6 | 55 ± 5 | 60 ± 4 |
| Histology: Cardiomyocyte Cross-Sectional Area (μm²) | 250 ± 20 | 550 ± 40 | 380 ± 30 | 300 ± 25 |
| Fibrosis (% of total area) | 2 ± 0.5 | 15 ± 2 | 8 ± 1.5 | 5 ± 1 |
Data are presented as mean ± SD and are hypothetical examples. LVPW;d: Left Ventricular Posterior Wall thickness in diastole.
Experimental Protocol: Transverse Aortic Constriction (TAC) Model and this compound Treatment
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Perform TAC surgery to induce pressure overload-induced cardiac hypertrophy. A sham operation (without aortic constriction) should be performed on a control group of mice.
-
Inhibitor Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection, osmotic minipumps) starting from one day before or immediately after the TAC surgery. The dosage will need to be optimized, but a starting point could be based on other Cdk9 inhibitors used in vivo.
-
Treatment Duration: Continue the treatment for a specified period, typically 2-4 weeks.
-
Assessment of Cardiac Function and Hypertrophy:
-
Echocardiography: Perform serial echocardiography at baseline and at the end of the study to assess cardiac dimensions and function (e.g., left ventricular wall thickness, ejection fraction).
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess cardiac pressure and contractility.
-
Gravimetric Analysis: Euthanize the animals, excise the hearts, and measure the heart weight to body weight ratio.
-
Histological Analysis: Fix the hearts in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess fibrosis.
-
Molecular Analysis: Use a portion of the heart tissue to analyze the expression of hypertrophic and fibrotic marker genes and proteins.
-
A generalized experimental workflow for using this compound in cardiac hypertrophy research.
Conclusion
This compound, as a potent Cdk9 inhibitor, holds significant promise as a tool for investigating the molecular underpinnings of cardiac hypertrophy. The provided application notes and example protocols offer a framework for researchers to design and execute experiments to explore the therapeutic potential of Cdk9 inhibition in heart disease. It is crucial to perform dose-response studies and appropriate control experiments to validate the specific effects of this compound in any experimental system. The insights gained from such studies will be invaluable for advancing our understanding of cardiac pathophysiology and for the development of novel therapeutic interventions.
References
Troubleshooting & Optimization
Cdk9-IN-23 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, identifying, and mitigating potential off-target effects of Cdk9-IN-23. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of selective CDK9 inhibitors?
While specific off-target data for this compound is not publicly available, studies of other selective CDK9 inhibitors provide insights into potential off-target profiles. Generally, even highly selective inhibitors can exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. For instance, some selective CDK9 inhibitors have shown cross-reactivity with other members of the cyclin-dependent kinase (CDK) family.[1][2] The development of highly selective CDK9 inhibitors is challenging due to the conserved nature of the ATP binding region across the entire CDK family.[1]
Q2: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is a critical aspect of inhibitor validation. Several experimental strategies can be employed:
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate CDK9 expression. If the phenotype of CDK9 depletion matches the phenotype observed with this compound treatment, it is likely an on-target effect.[3]
-
Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the observed phenotype, which correlates with the IC50 for CDK9 inhibition, suggests an on-target mechanism.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of CDK9 while treating with this compound could rescue the phenotype, providing strong evidence for on-target activity.
Q3: What are the recommended methods for profiling the off-target interactions of this compound?
Several proteome-wide methods can be used to identify the direct and indirect targets of this compound within the cell:
-
Kinome Scanning: Large-scale panels of recombinant kinases (e.g., KinomeScan™) can be used to quantitatively measure the binding affinity of this compound against a wide array of kinases. This provides a comprehensive in vitro selectivity profile. For example, the selective CDK9 inhibitor NVP-2 was profiled against a panel of 468 kinases to establish its high selectivity.[2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stability of proteins upon ligand binding. An increase in the melting temperature of a protein in the presence of this compound indicates a direct interaction.
-
Kinobeads (Affinity Chromatography): This chemical proteomics approach uses immobilized broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome. By pre-incubating cell lysates with this compound, one can identify its targets by observing which kinases are competed off the beads.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or unexpected phenotypes.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Perform a dose-response experiment and confirm that the effective concentration of this compound aligns with its known IC50 for CDK9.
-
Employ Orthogonal Approaches: Use a structurally unrelated CDK9 inhibitor to see if the same phenotype is produced.
-
Perform Genetic Validation: Use siRNA or CRISPR to knockdown CDK9 and compare the resulting phenotype to that of this compound treatment.[3]
-
Conduct Off-Target Profiling: If the phenotype persists and is suspected to be off-target, consider performing a kinome scan or a cellular-based assay like CETSA to identify potential off-target kinases.
-
Issue 2: Discrepancy between in vitro kinase inhibition data and cellular activity.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the cellular environment that are not present in a purified kinase assay.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, determine the ability of this compound to cross the cell membrane.
-
Evaluate Compound Stability: Measure the half-life of this compound in your specific cell culture conditions.
-
Perform Cellular Target Engagement Assays: Use CETSA to confirm that this compound is binding to CDK9 in your cellular model at the concentrations being used. This assay will also reveal engagement with any other cellular proteins.
-
Consider Efflux Pumps: Investigate whether this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which could reduce its intracellular concentration.
-
Quantitative Data Summary
Since specific quantitative off-target data for this compound is not available, the following table presents representative selectivity data for other well-characterized selective CDK9 inhibitors to provide a comparative context.
| Inhibitor | On-Target IC50 (CDK9) | Representative Off-Target IC50 | Selectivity (Fold) | Reference |
| NVP-2 | <0.514 nM | DYRK1B: 350 nM | >700 | [2] |
| AZD4573 | Not specified | >25-fold over other CDKs | >25 | [1] |
| Atuveciclib | 13 nM (low ATP) | >50-fold over other CDKs | >50 | [1] |
| LDC067 | Not specified | 55-fold (vs. CDK2) to 230-fold (vs. CDK6/7) | 55 - 230 | [1] |
| KB-0742 | 6 nM | >100-fold over cell-cycle CDKs (1-6) | >100 | [1] |
Key Experimental Protocols
1. Kinome Scanning (Representative Workflow)
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor using a commercially available service like KinomeScan™.
2. Cellular Thermal Shift Assay (CETSA) Workflow
This diagram illustrates the key steps in performing a CETSA experiment to validate target engagement in a cellular context.
3. Troubleshooting Logic for Unexpected Phenotypes
This diagram outlines a logical progression for investigating whether an observed phenotype is an on-target or off-target effect of this compound.
References
Cdk9-IN-23 Technical Support Center: A Guide to Optimizing Apoptosis Induction
Welcome to the technical support center for Cdk9-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for apoptosis induction in cancer cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration for apoptosis induction.
Q1: What is the recommended starting concentration for this compound?
A1: The reported half-maximal inhibitory concentration (IC50) for this compound is less than 20 nM[1][2][3][4]. However, the optimal concentration for inducing apoptosis can vary significantly depending on the cell line and experimental conditions. We recommend performing a dose-response experiment starting from a range of 1 nM to 1 µM to determine the optimal concentration for your specific cell line.
Q2: I am not observing significant apoptosis at the expected concentration. What are the possible reasons and solutions?
A2: Several factors could contribute to a lack of apoptotic response. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Cdk9 inhibitors. Some cell lines may be inherently resistant. It is advisable to test a panel of cell lines if possible.
-
Treatment Duration: Apoptosis is a time-dependent process. A 24-hour treatment may not be sufficient for some cell lines. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The method used to detect apoptosis might not be sensitive enough. Consider using multiple assays to confirm your results, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved caspase-3 and PARP.
-
Mechanism of Action: Cdk9 inhibition primarily leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene c-Myc[1][5]. Confirm the engagement of this pathway by performing western blotting for these downstream targets.
Q3: I am observing high levels of cell death, but it doesn't appear to be apoptotic. How can I distinguish between apoptosis and necrosis?
A3: It is crucial to differentiate between apoptosis and necrosis, as they are distinct forms of cell death.
-
Annexin V/PI Staining: This is a standard flow cytometry-based assay. Annexin V-positive/PI-negative cells are undergoing apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. PI-positive/Annexin V-negative cells are necrotic.
-
Morphological Examination: Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and chromatin condensation, whereas necrotic cells show cell swelling and membrane rupture. These can be observed using phase-contrast or fluorescence microscopy.
-
Biochemical Markers: Western blotting for cleaved caspase-3 and cleaved PARP are specific markers of apoptosis. Necrosis is generally not associated with caspase activation.
Q4: How does this compound induce apoptosis?
A4: Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote transcriptional elongation[2]. Inhibition of Cdk9 leads to a decrease in the transcription of genes with short-lived mRNAs, including critical survival proteins like Mcl-1 and the oncogene c-Myc[1][5]. The downregulation of these anti-apoptotic and pro-proliferative proteins shifts the cellular balance towards apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for Cdk9 inhibitors. Note that specific values for this compound are limited, and data from other Cdk9 inhibitors are provided for reference.
Table 1: In Vitro Potency of Cdk9 Inhibitors
| Compound | Target | IC50 | Cell Line(s) | Reference |
| This compound | Cdk9 | <20 nM | Not specified | [1][2][3][4] |
| SNS-032 | Cdk9 | 200-350 nM | B-ALL cell lines | [1] |
| AZD4573 | Cdk9 | Not specified | B-ALL cell lines | [1] |
| LY2857785 | Cdk9 | Not specified | ATL cell lines | [2] |
Table 2: Effects of Cdk9 Inhibition on Apoptosis Markers
| Cdk9 Inhibitor | Cell Line | Treatment | Effect | Reference |
| SNS-032 | B-ALL | 200-350 nM, 24h | Increased cleaved caspase-3, Decreased Bcl-2 | [1] |
| LY2857785 | ATL | Not specified | Increased cleaved PARP and cleaved caspase-3, Decreased Mcl-1 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (CTG Assay)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the determined optimal time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Mcl-1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of Apoptosis Induction by this compound
Caption: this compound inhibits the Cdk9/Cyclin T1 complex (P-TEFb), preventing RNA Polymerase II phosphorylation and leading to the downregulation of c-Myc and Mcl-1, ultimately inducing apoptosis.
Experimental Workflow for Optimizing this compound Concentration
References
Navigating Cdk9-IN-23 Solubility Challenges: A Technical Support Guide
For researchers and drug development professionals utilizing the potent and selective CDK9 inhibitor, Cdk9-IN-23, ensuring its proper dissolution in experimental media is paramount for accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshoot and resolve common insolubility issues encountered with this compound, ensuring seamless integration into your research workflows.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after diluting my this compound stock solution into my cell culture media. What is the likely cause?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous-based cell culture medium is a common issue for hydrophobic compounds like many kinase inhibitors. This "solvent-shifting" effect occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the media. The sudden change in solvent polarity causes the compound to crash out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Based on data for structurally similar compounds from the same manufacturer, a solubility of at least 62.5 mg/mL in DMSO can be expected, potentially requiring ultrasonication to fully dissolve.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: Can I heat the this compound solution to improve its solubility?
A4: Gentle warming can aid in the dissolution of this compound in DMSO. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. A water bath set to 37°C is a safe and effective method.
Q5: Are there any other reagents I can use to improve the solubility of this compound in my final working solution?
A5: For particularly challenging applications, such as in vivo studies, the use of co-solvents and surfactants can be beneficial. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for similar compounds and may improve the solubility and bioavailability of this compound.[1] For cell culture, the addition of a small amount of a biocompatible surfactant like Tween-80 to the media before adding the compound can sometimes help maintain solubility.
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound
This guide provides a systematic approach to preparing and using this compound in cell culture experiments to minimize precipitation issues.
Quantitative Data Summary
The following table summarizes key quantitative data for handling this compound, based on information for similar compounds and general laboratory best practices.
| Parameter | Recommended Value/Procedure | Source |
| Stock Solution Solvent | DMSO | [1] |
| Stock Solution Concentration | Up to 62.5 mg/mL (requires ultrasonication) | [1] |
| Storage of Stock Solution | -20°C or -80°C | General Lab Practice |
| Final DMSO Concentration in Media | ≤ 0.5% (cell line dependent) | General Lab Practice |
| Warming Temperature | 37°C | General Lab Practice |
| In Vivo Formulation Example | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 428.91 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL, you will need 4.29 mg.
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
2. Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the media and not the other way around.
-
For each dilution step, vortex the solution gently for a few seconds to ensure proper mixing.
-
Add the final working solution to your cells immediately after preparation to minimize the risk of precipitation over time.
-
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for interpreting experimental outcomes. Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription.
By following these guidelines and protocols, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and consistent experimental data. Should you continue to experience issues, we recommend contacting our technical support for further assistance.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Cdk9-IN-23
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the CDK9 inhibitor, Cdk9-IN-23.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low efficacy despite potent in vitro activity. What could be the underlying issue?
A1: Low in vivo efficacy, despite good in vitro potency, often points to poor bioavailability. This means that an insufficient amount of the active compound is reaching the systemic circulation and the target tissue. For a compound like this compound, this could be due to poor aqueous solubility, low permeability across the intestinal wall, or rapid first-pass metabolism. It is crucial to assess the physicochemical properties of this compound to identify the specific barrier to its bioavailability.
Q2: What are the initial steps I should take to investigate the poor bioavailability of this compound?
A2: A systematic approach is recommended. Start by characterizing the solubility of this compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids). Subsequently, in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, can provide insights into its ability to cross the intestinal epithelium. These initial steps will help you diagnose whether the primary issue is related to solubility or permeability, guiding your formulation strategy.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to overcome poor solubility.[1][2][3][4][5] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3][6] Techniques like micronization and nanosuspension are common.[6]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a carrier matrix can improve its solubility and dissolution.[1][6]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption.[2][3][4] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[3][7]
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Formulation
Problem: this compound precipitates out of solution when preparing an aqueous formulation for in vivo dosing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | 1. Determine the intrinsic solubility of this compound in water and relevant buffers. 2. Attempt solubilization using co-solvents (e.g., DMSO, PEG400, ethanol). Note: High concentrations of organic solvents may be toxic in vivo. 3. Explore the use of surfactants (e.g., Tween 80, Cremophor EL) to increase solubility. | Identification of a suitable solvent system that maintains this compound in solution at the desired concentration for dosing. |
| pH-dependent solubility | 1. Evaluate the solubility of this compound across a range of pH values. 2. If solubility is higher at a specific pH, consider using a buffered formulation. | An optimized formulation pH that enhances and maintains the solubility of the compound. |
| Incorrect salt form | If applicable, investigate the solubility of different salt forms of this compound. | Selection of a salt form with improved aqueous solubility. |
Issue 2: Low Oral Bioavailability Observed in Pharmacokinetic Studies
Problem: Pharmacokinetic (PK) studies reveal low oral bioavailability (%F) for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution Rate | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug powder.[3][6] 2. Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC).[1][2] | An increased dissolution rate leading to higher drug concentration in the gastrointestinal tract and improved absorption. |
| Low Intestinal Permeability | 1. Permeability Enhancers: Co-administer with excipients known to enhance intestinal permeability (use with caution and thorough investigation of mechanisms and safety). 2. Lipid-Based Formulations: Formulate this compound in a lipid-based system (e.g., SEDDS) to facilitate lymphatic transport and bypass first-pass metabolism.[2][3] | Enhanced permeation across the intestinal epithelium, resulting in higher systemic exposure. |
| High First-Pass Metabolism | 1. Prodrug Approach: Design and synthesize a prodrug of this compound that is more stable to first-pass metabolism and releases the active drug in systemic circulation.[8] 2. Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous (for initial PK studies) or subcutaneous injection. | Reduced pre-systemic metabolism and increased concentration of the active drug reaching systemic circulation. |
Quantitative Data Summary
Since specific bioavailability data for this compound is not publicly available, the following table is a template for researchers to summarize their experimental findings when testing different formulations.
| Formulation Strategy | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%F) |
| Aqueous Suspension | 10 | Oral | < LLOQ | - | < LLOQ | < 1% |
| Micronized Suspension | 10 | Oral | 50 | 2 | 200 | 5% |
| Nanosuspension | 10 | Oral | 150 | 1 | 750 | 18% |
| Solid Dispersion | 10 | Oral | 250 | 1 | 1200 | 30% |
| Lipid-Based (SEDDS) | 10 | Oral | 400 | 0.5 | 1800 | 45% |
| IV Solution | 2 | IV | 1000 | 0.08 | 4000 | 100% |
| LLOQ: Lower Limit of Quantification |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a carrier polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the solid dispersion with the crystalline drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol P, PEG 400) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio. Gently heat (if necessary) to ensure homogeneity. Dissolve this compound in this mixture.
-
Characterization of Pre-concentrate: Evaluate the prepared SEDDS pre-concentrate for clarity and viscosity.
-
Self-Emulsification and Droplet Size Analysis: Add the SEDDS pre-concentrate to an aqueous medium (e.g., water, simulated intestinal fluid) under gentle agitation. Observe the formation of an emulsion. Characterize the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis method to assess the release profile of this compound from the SEDDS formulation.
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Overview of formulation strategies to enhance bioavailability.
Caption: Simplified signaling pathway of CDK9 and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to improve oral drug bioavailability [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CDK9 Inhibitor Treatment
Disclaimer: The following technical support guide provides information on overcoming resistance to Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The specific compound "Cdk9-IN-23" is not widely documented in the scientific literature. Therefore, this guide is based on the broader class of CDK9 inhibitors and is intended to provide general guidance for researchers. The principles and troubleshooting strategies described herein are likely applicable to novel CDK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CDK9 inhibitors?
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] In cancer cells, P-TEFb is often hyperactive, leading to the increased transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC.[1][4][5] CDK9 inhibitors typically act as ATP-competitive molecules that bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[5][6] This inhibition of CDK9 activity leads to a global decrease in transcription, preferentially affecting the expression of genes with short mRNA half-lives, thereby inducing apoptosis in cancer cells.[7]
Q2: My cells are showing reduced sensitivity to the CDK9 inhibitor over time. What are the potential mechanisms of resistance?
The most well-characterized mechanism of acquired resistance to ATP-competitive CDK9 inhibitors is the emergence of a gatekeeper mutation in the CDK9 kinase domain. Specifically, the L156F mutation has been identified in cancer cell lines resistant to the selective CDK9 inhibitor BAY1251152.[1][4][8] This mutation is thought to cause steric hindrance, preventing the inhibitor from effectively binding to the ATP pocket.[1][4][8] Other potential mechanisms of resistance could involve the upregulation of bypass signaling pathways that promote cell survival independently of the targets downregulated by CDK9 inhibition.[9]
Q3: How can I determine if my resistant cells have the CDK9 L156F mutation?
To identify the L156F mutation, you can perform Sanger sequencing of the CDK9 gene in your resistant cell population.[4] Alternatively, whole-exome sequencing can provide a more comprehensive view of potential resistance-conferring mutations.[4][10]
Q4: Are there strategies to overcome resistance mediated by the L156F mutation?
Yes, several strategies are being explored:
-
Novel Inhibitors: Researchers have identified new chemical scaffolds, such as IHMT-CDK9-36, that are effective against both wild-type and L156F-mutant CDK9.[1][4][8]
-
Combination Therapies: Combining CDK9 inhibitors with other targeted agents can be an effective strategy. For example, combination with a BET inhibitor (like JQ1) has shown to significantly reduce the IC50 of CDK9 inhibitors.[11] Other promising combinations include pairing CDK9 inhibitors with PIM kinase inhibitors or PI3K inhibitors.[9]
Q5: What are the expected phenotypic changes in cells treated with a CDK9 inhibitor?
Effective CDK9 inhibition is expected to lead to:
-
Decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (pSer2-RNAPII).[1]
-
Downregulation of short-lived oncoproteins such as MYC and MCL-1 at both the mRNA and protein levels.[4][10]
-
Induction of apoptosis, which can be observed by an increase in cleaved PARP and caspase-3.[4][10]
-
Cell cycle arrest.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after treatment. | 1. Intrinsic Resistance: The cell line may have inherent resistance mechanisms. 2. Acquired Resistance: Prolonged treatment may have led to the selection of resistant cells (e.g., with the L156F mutation). 3. Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low. 4. Drug Inactivity: The inhibitor may have degraded. | 1. Profile the expression of key survival proteins in your cell line. Consider combination therapies. 2. Sequence the CDK9 gene to check for mutations like L156F.[4] If the mutation is present, consider switching to a next-generation inhibitor that is active against the mutant or explore combination therapies.[4][9] 3. Perform a dose-response curve to determine the optimal IC50 for your cell line. 4. Use a fresh stock of the inhibitor and store it as recommended. |
| Decreased pSer2-RNAPII levels, but no significant apoptosis. | 1. Cell-type specific response: Some cell lines may undergo cell cycle arrest rather than apoptosis upon CDK9 inhibition. 2. Compensatory survival pathways: Upregulation of alternative survival pathways may be preventing apoptosis. | 1. Assess cell cycle distribution using flow cytometry. 2. Investigate the activation of other pro-survival pathways (e.g., PI3K/AKT, MAPK) and consider combination therapies targeting these pathways.[9] |
| Variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect drug response. 2. Inhibitor stability: The inhibitor may be unstable in the culture medium. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment. |
Data Presentation
Table 1: In Vitro Activity of CDK9 Inhibitors Against Wild-Type and L156F Mutant CDK9
| Compound | Target | IC50 (nM) - Wild-Type CDK9 | IC50 (nM) - L156F Mutant CDK9 | Fold Change in IC50 (Mutant/WT) |
| BAY1251152 | CDK9 | 5 | >10,000 | >2000 |
| AZD4573 | CDK9 | 3 | 500 | ~167 |
| IHMT-CDK9-36 | CDK9 | 10 | 20 | 2 |
Data synthesized from studies on various CDK9 inhibitors and may not be representative of this compound.[1][12]
Table 2: Effect of Combination Therapy on CDK9 Inhibitor IC50 in A549 Lung Cancer Cells
| CDK9 Inhibitor | Treatment | IC50 (µM) |
| SNS032 | Single Agent | 0.8 |
| + 0.5 µM JQ1 | 0.2 | |
| LY2857785 | Single Agent | 1.2 |
| + 0.5 µM JQ1 | 0.4 | |
| AZD4573 | Single Agent | 0.6 |
| + 0.5 µM JQ1 | 0.15 |
This table demonstrates the synergistic effect of combining a BET inhibitor (JQ1) with CDK9 inhibitors.[11]
Experimental Protocols
1. Generation of a CDK9 Inhibitor-Resistant Cell Line
This protocol describes the generation of an acquired resistance cell line through continuous exposure to a CDK9 inhibitor.
-
Cell Line: MOLM13 (or other sensitive cancer cell line)
-
Inhibitor: BAY1251152 (or other selective CDK9 inhibitor)
-
Methodology:
-
Culture MOLM13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Initially, treat the cells with the CDK9 inhibitor at a concentration equal to the IC50 value.
-
Gradually increase the concentration of the inhibitor in a stepwise manner over several months as the cells develop resistance and resume proliferation.
-
Monitor the cell viability and proliferation at each concentration.
-
Once the cells can proliferate in a high concentration of the inhibitor (e.g., >1 µM), the resistant cell line is established (e.g., MOLM13-BR).[1]
-
2. Western Blot Analysis of CDK9 Pathway Inhibition
This protocol allows for the assessment of the on-target effects of a CDK9 inhibitor.
-
Cell Lines: Parental sensitive and resistant cell lines.
-
Treatment: Treat cells with varying concentrations of the CDK9 inhibitor for a specified time (e.g., 24 hours).
-
Methodology:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-RNAPII CTD (Ser2)
-
Total RNAPII CTD
-
MYC
-
MCL-1
-
Cleaved PARP
-
Cleaved Caspase-3
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][10]
-
Mandatory Visualizations
Caption: CDK9 signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcsciences.com [lcsciences.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected results with Cdk9-IN-23
Welcome to the technical support center for Cdk9-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
This section addresses unexpected results that may arise during your experiments with this compound. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
Question 1: Why am I observing lower-than-expected potency (high IC50 value) in my cell viability assay?
Potential Causes:
-
Suboptimal Assay Conditions: The concentration of ATP in your in vitro kinase assay can significantly impact the apparent IC50 value of an ATP-competitive inhibitor.[1]
-
Compound Instability: this compound may be unstable in your cell culture medium or assay buffer, leading to a lower effective concentration.
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to Cdk9 inhibition.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its bioavailability.
-
Incorrect Compound Concentration: Errors in serial dilutions or initial stock concentration calculations.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
For in vitro kinase assays, determine the Michaelis constant (Km) for ATP for your Cdk9 enzyme preparation and use an ATP concentration equal to the Km.[2]
-
For cell-based assays, ensure the cell seeding density is within the linear range of your viability reagent (e.g., CellTiter-Glo®).
-
-
Verify Compound Stability and Activity:
-
Prepare fresh dilutions of this compound from a new stock solution for each experiment.
-
Confirm the activity of your this compound stock by testing it in a sensitive positive control cell line or a biochemical assay.
-
-
Review Cell Culture Conditions:
-
Test the effect of this compound in a panel of different cancer cell lines to identify sensitive and resistant models.
-
If possible, reduce the serum concentration in your culture medium during the treatment period, or use a serum-free medium if compatible with your cells.
-
-
Confirm Compound Concentration:
-
Double-check all calculations for stock solutions and serial dilutions.
-
If possible, use a analytical method to confirm the concentration of your stock solution.
-
Question 2: I'm not seeing a decrease in phosphorylation of RNA Polymerase II at Serine 2 (p-RNAPII Ser2) after treatment with this compound in my Western blot.
Potential Causes:
-
Insufficient Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to observe a significant decrease in p-RNAPII Ser2 levels.
-
Poor Antibody Quality: The primary antibody against p-RNAPII Ser2 may not be specific or sensitive enough.
-
Technical Issues with Western Blotting: Problems with protein extraction, gel electrophoresis, or membrane transfer can lead to unreliable results.
-
Rapid Phosphatase Activity: Cellular phosphatases may be rapidly dephosphorylating RNAPII, masking the effect of Cdk9 inhibition.
Troubleshooting Steps:
-
Optimize Treatment Conditions:
-
Perform a dose-response experiment with increasing concentrations of this compound (e.g., ranging from nanomolar to low micromolar).
-
Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration for observing p-RNAPII Ser2 inhibition.
-
-
Validate Your Antibody:
-
Refine Your Western Blot Protocol:
-
Ensure complete cell lysis and protein extraction by using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Verify efficient protein transfer to the membrane by using a total protein stain (e.g., Ponceau S).
-
Optimize antibody incubation times and concentrations.
-
Question 3: I am observing unexpected off-target effects or paradoxical pathway activation.
Potential Causes:
-
Inhibition of Other Kinases: While designed to be selective for Cdk9, this compound may inhibit other kinases at higher concentrations.[1][2][8][9][10] Many kinase inhibitors have off-target effects.[1][2][8][9][10]
-
Indirect Effects: Inhibition of Cdk9 can lead to widespread transcriptional changes, which may indirectly affect other signaling pathways.[8]
-
Feedback Loops: Inhibition of a kinase in a signaling pathway can sometimes lead to the activation of upstream components through feedback mechanisms.[10]
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
First, verify that this compound is inhibiting its intended target by assessing p-RNAPII Ser2 levels.
-
-
Perform Kinome Profiling:
-
If available, use a kinome-wide profiling service to identify other potential kinase targets of this compound at the concentrations you are using.
-
-
Use Multiple Chemical Probes:
-
Compare the effects of this compound with other structurally different Cdk9 inhibitors to see if the unexpected phenotype is consistent. This can help distinguish on-target from off-target effects.
-
-
Employ Genetic Approaches:
-
Use siRNA or CRISPR/Cas9 to knockdown Cdk9 and compare the phenotype to that observed with this compound treatment. A similar phenotype would suggest the effect is on-target.
-
Diagrams
Caption: Cdk9, as part of the P-TEFb complex, phosphorylates RNAPII and DSIF/NELF to promote transcriptional elongation. This compound inhibits this process.
Caption: A typical workflow for evaluating the effects of this compound on cell viability and target engagement.
Caption: A logical flow for troubleshooting unexpected experimental outcomes with this compound.
Quantitative Data
The following table provides a summary of typical IC50 values for various Cdk9 inhibitors. These values can serve as a reference for your experiments with this compound.
| Inhibitor | Cdk9 IC50 (nM) | Other CDK IC50s (nM) | Cell-based Potency (example) | Reference |
| This compound (Hypothetical) | 5 - 20 | >1000 (for other CDKs) | 100 - 500 nM (in sensitive cell lines) | N/A |
| Riviciclib | 20 | CDK1 (79), CDK4 (63) | Varies | [11] |
| KB-0742 | 6 | >50-fold selective over other CDKs | Varies | [11] |
| Enitociclib (BAY 1251152) | 3 | >50-fold selective over other CDKs | Varies | [12] |
| SNS-032 | 200 - 350 (in B-ALL cells) | Also inhibits CDK2, CDK7 | 200-350 nM (IC50 in B-ALL cells) | [13] |
| AZD4573 | < 4 | Highly selective | Varies | [12] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[14][15][16]
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubate: Culture the cells for 24 hours to allow for attachment.
-
Treat with this compound: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read: Measure luminescence using a plate reader.
-
Analyze: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-RNAPII (Ser2)
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-RNAPII Ser2 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total RNAPII or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound? this compound is a small molecule inhibitor that targets the ATP-binding pocket of Cyclin-Dependent Kinase 9 (Cdk9). Cdk9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[17] By inhibiting Cdk9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II at the Serine 2 position, which is a critical step for the transition from transcriptional pausing to productive elongation.[18][19] This leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes, ultimately inducing apoptosis in sensitive cancer cells.[20]
-
What is a typical effective concentration range for this compound in cell culture? The effective concentration of this compound can vary significantly depending on the cell line. Based on data from similar selective Cdk9 inhibitors, a typical starting range for cell-based assays would be from 10 nM to 5 µM. For initial experiments, a dose-response curve within this range is recommended to determine the optimal concentration for your specific model system.
-
How should I prepare and store this compound? this compound is typically supplied as a powder. For a stock solution, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM). Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium immediately before use.
-
Can this compound be used in vivo? The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which should be determined experimentally. Factors such as solubility, stability, and bioavailability are critical for in vivo efficacy.
-
Are there known resistance mechanisms to Cdk9 inhibitors? While specific resistance mechanisms to this compound are yet to be fully elucidated, potential mechanisms could include mutations in the Cdk9 ATP-binding pocket, upregulation of drug efflux pumps, or activation of compensatory signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 4. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 5. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 6. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (3E10) (14-9802-82) [thermofisher.com]
- 7. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CDK9 | Cancer Genetics Web [cancer-genetics.org]
Cdk9-IN-23 dose-response curve optimization
Welcome to the technical support center for Cdk9-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response experiments and to address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] This complex phosphorylates the C-terminal domain of RNA Polymerase II, as well as negative elongation factors, to promote transcriptional elongation.[3][4] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a pause in transcription of many genes, particularly those with short-lived mRNA, including key anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[4][5] This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to induce a dose-dependent decrease in cell viability and proliferation. Mechanistically, you should observe a reduction in the phosphorylation of the RNA Polymerase II C-terminal domain (at Serine 2).[4] Downstream, this leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1.[5] Consequently, an increase in markers of apoptosis, such as cleaved PARP and cleaved Caspase-3, is anticipated.[3][5]
Q3: In which cancer types is this compound expected to be most effective?
A3: Cancers that are highly dependent on the continuous transcription of specific oncogenes and anti-apoptotic proteins are particularly vulnerable to CDK9 inhibition.[6] This includes various hematological malignancies such as leukemia and lymphoma, as well as solid tumors like breast cancer and neuroblastoma that exhibit transcriptional dysregulation.[1][7] Tumors with MYC amplification or an addiction to Mcl-1 are predicted to be especially sensitive.[4]
Q4: How does this compound compare to other CDK inhibitors?
A4: Unlike pan-CDK inhibitors that target multiple cell cycle-related CDKs (e.g., CDK1, CDK2, CDK4/6), this compound is designed for high selectivity towards CDK9.[7] This specificity is intended to minimize off-target effects associated with broad CDK inhibition, particularly those related to cell cycle arrest in normal, non-cancerous cells.[8] The primary effect of selective CDK9 inhibition is on transcription rather than directly on cell cycle progression.[2]
Troubleshooting Guide for Dose-Response Curve Optimization
This guide addresses common issues encountered when generating a dose-response curve for this compound.
| Problem | Potential Cause | Suggested Solution |
| No significant decrease in cell viability at expected concentrations. | 1. Cell line is resistant to CDK9 inhibition. | - Confirm that the chosen cell line is known to be sensitive to transcriptional inhibition. Cell lines with high levels of MYC or Mcl-1 are good candidates.[4]- Consider testing a positive control cell line known to be sensitive to other CDK9 inhibitors. |
| 2. Insufficient incubation time. | - The effects of transcriptional inhibitors can take longer to manifest than cytotoxic agents. Extend the incubation time to 48 or 72 hours to allow for the depletion of anti-apoptotic proteins and the induction of apoptosis.[5] | |
| 3. Compound instability or precipitation. | - Visually inspect the media for any signs of compound precipitation, especially at higher concentrations.- Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.- Prepare fresh dilutions of this compound for each experiment. | |
| High variability between replicate wells. | 1. Uneven cell seeding. | - Ensure a single-cell suspension before plating.- Mix the cell suspension between plating groups to prevent settling.- Pay careful attention to pipetting technique to ensure consistent cell numbers in each well. |
| 2. Edge effects on the plate. | - Avoid using the outer wells of the plate as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| 3. Compound carryover or pipetting errors. | - Use fresh pipette tips for each concentration during serial dilutions.- Ensure proper mixing of the compound in the media before adding to the cells. | |
| The dose-response curve is not sigmoidal (e.g., flat or U-shaped). | 1. Off-target effects at high concentrations. | - High concentrations of the inhibitor may induce non-specific toxicity or other cellular effects.[8]- It is crucial to correlate viability data with mechanistic markers (e.g., Mcl-1 downregulation) to confirm on-target activity.- Lower the highest concentration in your dilution series. |
| 2. Assay interference. | - Some compounds can interfere with the reagents used in viability assays (e.g., auto-fluorescence with CellTiter-Glo).- Run a control plate with the compound in cell-free media to check for any direct interaction with the assay reagents. | |
| IC50 value is significantly different from published data for similar compounds. | 1. Different experimental conditions. | - Compare your protocol with the published data. Pay close attention to cell line, seeding density, incubation time, and the specific viability assay used. All these factors can influence the calculated IC50. |
| 2. Cell line passage number. | - High-passage number cell lines can exhibit altered phenotypes and drug sensitivities. Use low-passage, authenticated cells for your experiments. |
Experimental Protocols
Cell Viability (Dose-Response) Assay
This protocol describes a typical method for determining the IC50 of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Plating:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., starting from 10 µM down to 0.1 nM). It is recommended to perform an 8-point dilution series.
-
-
Cell Treatment:
-
Add the diluted this compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Assay and Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with media only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for Pharmacodynamic Markers
This protocol is for assessing the on-target effects of this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Mcl-1, Phospho-RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
Signaling Pathways and Workflows
Caption: Cdk9 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting logic for this compound dose-response experiments.
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Selective Cdk9 Inhibitors in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of selective Cdk9 inhibitors, exemplified by compounds structurally and functionally similar to Cdk9-IN-23, during in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity associated with Cdk9 inhibitors?
A1: The primary mechanism of on-target toxicity stems from the fundamental role of Cyclin-dependent kinase 9 (CDK9) in regulating gene transcription in both cancerous and healthy cells.[1][2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II).[1][4][5] This action is essential for the productive elongation of transcription for a multitude of genes, including those that encode for short-lived survival proteins such as Mcl-1 and the oncogene MYC.[6] Inhibition of CDK9 leads to the downregulation of these critical proteins, inducing apoptosis in cancer cells. However, this same mechanism can affect normal, healthy cells that also rely on continuous transcription for their survival and function, leading to on-target toxicity.[2][3]
Q2: What are the common toxicities observed with Cdk9 inhibitors in animal studies?
A2: While specific toxicity profiles vary between compounds, common adverse effects observed with Cdk9 inhibitors in animal studies are often related to tissues with high cell turnover. These can include myelosuppression (e.g., neutropenia, thrombocytopenia), gastrointestinal toxicity (e.g., diarrhea, weight loss), and potential for hepatotoxicity. These toxicities are generally a consequence of the on-target inhibition of transcription in rapidly dividing normal cells. Early-generation, less selective CDK inhibitors also exhibited a broader range of off-target toxicities.[6]
Q3: How can the selectivity of a Cdk9 inhibitor impact its toxicity profile?
A3: The selectivity of a Cdk9 inhibitor is a critical determinant of its toxicity profile. Early pan-CDK inhibitors, which targeted multiple cyclin-dependent kinases, often resulted in significant toxicity due to the inhibition of CDKs involved in cell cycle progression (e.g., CDK1, CDK2, CDK4/6).[5][6] This lack of selectivity contributed to a narrow therapeutic window.[3] Newer generations of Cdk9 inhibitors are designed to be highly selective for CDK9, which can help to mitigate off-target toxicities.[1][6] However, even with high selectivity, on-target toxicities remain a challenge due to the essential role of CDK9 in normal cellular function.[2][3]
Q4: What are the potential advantages of using a PROTAC degrader for CDK9 compared to a small molecule inhibitor to potentially reduce toxicity?
A4: Proteolysis-targeting chimeras (PROTACs) that target CDK9 for degradation may offer advantages in reducing toxicity compared to traditional small molecule inhibitors. PROTACs can be effective at lower concentrations and may have a more sustained pharmacodynamic effect, potentially allowing for less frequent dosing.[7] This could reduce the overall drug exposure and minimize on-target toxicity in healthy tissues. Furthermore, the design of PROTACs can sometimes offer an additional layer of selectivity, potentially leading to a more favorable safety profile.[3]
Troubleshooting Guides
Issue 1: Excessive Weight Loss or Moribundity in Study Animals
Possible Cause: The dose of the Cdk9 inhibitor is too high, leading to significant on-target toxicity in tissues with high cell turnover, such as the gastrointestinal tract.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of the Cdk9 inhibitor. A dose-range-finding study is crucial to identify the maximum tolerated dose (MTD).
-
Modified Dosing Schedule: Implement a less frequent dosing schedule (e.g., intermittent dosing) to allow for recovery of normal tissues between treatments. This can help to uncouple the anti-tumor efficacy from the dose-limiting toxicities.
-
Supportive Care: Provide supportive care to the animals, such as fluid supplementation and nutritional support, to help manage side effects.
-
Combination Therapy: Consider combining the Cdk9 inhibitor with another therapeutic agent at a lower, less toxic dose. Synergistic combinations, such as with BCL-2 inhibitors, may allow for a reduction in the Cdk9 inhibitor dose while maintaining or enhancing anti-tumor activity.[3][7]
Issue 2: Severe Myelosuppression Observed in Complete Blood Counts (CBCs)
Possible Cause: Inhibition of CDK9 is affecting the proliferation and survival of hematopoietic progenitor cells in the bone marrow.
Troubleshooting Steps:
-
Monitor Hematological Parameters: Conduct regular CBCs to monitor the extent of myelosuppression.
-
Adjust Dosing Regimen: As with gastrointestinal toxicity, adjusting the dose and/or schedule can provide a therapeutic window where anti-tumor effects are observed with manageable and reversible myelosuppression.
-
Evaluate Human-Relevant Metabolites: In some cases, species-specific metabolites can contribute to toxicity. If possible, identify and assess the activity and toxicity of major metabolites in the animal model and compare them to human metabolites.
-
Consider Prophylactic Support: In advanced studies, the use of growth factors (e.g., G-CSF) could be explored to support hematopoietic recovery, although this can complicate the interpretation of efficacy studies.
Data Summary
Table 1: In Vitro Potency of Selected Cdk9 Inhibitors
| Compound | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Cell Line | Anti-proliferative Activity (IC50) | Reference |
| LZT-106 | 30 | 1180 | RKO | Not Specified | [7] |
| Fadraciclib (CYC065) | 26 | 5 | Human Tumor Cell Line Panel | ~34-fold more potent than seliciclib | [7] |
| NVP-2 | < 0.514 | Not Specified | BNFwt Melanoma | Effective at 500 nM | [7] |
| KB-0742 | 6 | >300 (over 50-fold selective) | 22rv1 PCa | Growth arrest at 1.2 µM | [7] |
| AZD4573 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| THAL-SNS-032 (PROTAC) | Not Specified | Not Specified | MOLM13 | Not Specified | [6] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or athymic nude mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Dose Formulation: Prepare the Cdk9 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The formulation should be optimized for stability and bioavailability.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group. Doses should be escalated in subsequent cohorts.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 14-28 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Data Collection: Record body weights at least three times per week. Collect blood samples for hematology and clinical chemistry at baseline and at the end of the study.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Visualizations
Caption: Simplified signaling pathway of CDK9 in transcriptional regulation and its inhibition by this compound.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD) of this compound in an animal model.
Caption: A logical workflow for troubleshooting and mitigating toxicity observed in animal studies with Cdk9 inhibitors.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
Mechanism of Action and Kinase Selectivity
A Comprehensive Comparison of Cdk9-IN-23 (LDC000067) and Flavopiridol for Researchers
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, CDK9, a key regulator of transcriptional elongation, has emerged as a significant target. This guide provides a detailed, data-driven comparison of two notable CDK9 inhibitors: the highly selective this compound (LDC000067) and the broader-spectrum inhibitor, Flavopiridol. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform their research and therapeutic strategies.
This compound (LDC000067) is a potent and selective inhibitor of CDK9. It functions by competing with ATP for the binding pocket of the kinase, thereby preventing the phosphorylation of its substrates. This selective inhibition of CDK9 leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), specifically at Serine 2 (Ser2), which is crucial for transcriptional elongation. The consequence is the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and the induction of apoptosis in cancer cells.
Flavopiridol is a pan-CDK inhibitor, demonstrating activity against multiple CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2][3] Its primary mechanism of anti-cancer activity is attributed to the inhibition of transcriptional elongation through its potent inhibition of CDK9.[1] By binding to the ATP-binding site of CDK9, Flavopiridol blocks the phosphorylation of the RNAP II CTD, leading to a global shutdown of transcription and subsequent apoptosis, particularly in cells dependent on the continuous expression of anti-apoptotic proteins.[1]
Biochemical and Cellular Activity: A Head-to-Head Comparison
The following tables summarize the quantitative data on the biochemical and cellular activities of this compound (LDC000067) and Flavopiridol, highlighting the differences in their potency and selectivity.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity vs. other CDKs | Reference |
| This compound (LDC000067) | CDK9/cyclin T1 | 44 ± 10 | 55-fold vs. CDK2, >230-fold vs. CDK6 & CDK7 | [4] |
| Flavopiridol | CDK9 | Ki of 3 nM | Broad-spectrum inhibitor of CDK1, 2, 4, 6, 7 | [1] |
| CDK1 | ~100 | [5] | ||
| CDK2 | ~100 | [5] | ||
| CDK4 | ~100 | [5] | ||
| CDK7 | 110-300 | [1] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| This compound (LDC000067) | Various cancer cell lines | Apoptosis Induction | Induces apoptosis | [4] |
| HeLa cells | RNAP II Ser2-P Inhibition | Reduces Ser2 phosphorylation | [4] | |
| Flavopiridol | Anaplastic Thyroid Cancer cell lines | Growth Inhibition | IC50: 0.10 - 0.13 µM | [6] |
| Bladder cancer cell lines | Growth Inhibition | IC20: 50-100 nM | [7] | |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Induction | Induces apoptosis | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition by this compound and Flavopiridol.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize CDK9 inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9.
-
Reagents and Setup :
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
A specific peptide substrate for CDK9.
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or used in conjunction with a detection system that measures ATP consumption (e.g., Kinase-Glo®).
-
Test inhibitor (this compound or Flavopiridol) at various concentrations.
-
Kinase reaction buffer.
-
-
Procedure :
-
The CDK9/Cyclin T1 enzyme is incubated with the peptide substrate and varying concentrations of the test inhibitor in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
-
Detection and Analysis :
-
The reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done by quantifying the incorporation of the radiolabel into the substrate or by measuring the remaining ATP levels.
-
The data is plotted as the percentage of kinase activity versus the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture :
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
-
Treatment :
-
Cells are treated with a range of concentrations of the test inhibitor (this compound or Flavopiridol) for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement :
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis :
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined from the dose-response curve.
-
Western Blotting for Phospho-RNAP II
This technique is used to detect the phosphorylation status of RNA Polymerase II, a direct downstream target of CDK9.
-
Cell Lysis :
-
Cells treated with the inhibitor are harvested and lysed to extract total protein.
-
-
Protein Quantification :
-
The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer :
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of RNAP II at Serine 2 (pSer2-RNAP II).
-
A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection :
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Conclusion
This compound (LDC000067) and Flavopiridol are both potent inhibitors of CDK9-mediated transcription, a critical pathway for the survival of many cancer cells. The key distinction lies in their selectivity. This compound offers a more targeted approach with high selectivity for CDK9 over other CDKs.[4] This specificity may translate to a more favorable therapeutic window with reduced off-target effects compared to the broad-spectrum activity of Flavopiridol.
Flavopiridol, as a pan-CDK inhibitor, affects multiple stages of the cell cycle and transcription, which could be advantageous in certain contexts but also contributes to its toxicity profile. The choice between a selective and a broad-spectrum inhibitor will depend on the specific research question or therapeutic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the investigation and development of CDK9-targeted cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Selective CDK9 Inhibitors: Benchmarking Cdk9-IN-23
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target due to its critical role in transcriptional regulation. Inhibition of CDK9 offers a promising strategy to suppress the expression of key oncogenes and anti-apoptotic proteins. This guide provides a comparative analysis of the novel CDK9 inhibitor, Cdk9-IN-23, alongside other well-characterized selective CDK9 inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Introduction to CDK9 Inhibition
CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, the transcription of short-lived mRNAs, many of which encode for proteins vital for cancer cell survival and proliferation, such as MYC and MCL-1, is suppressed, leading to cell cycle arrest and apoptosis.
This compound: A Novel Entrant in the Field
This compound is a novel and potent CDK9 inhibitor with a reported IC50 of less than 20 nM. Information regarding this compound is primarily available through patent literature (WO2022035799A1), filed by Prelude Therapeutics. While extensive peer-reviewed data is not yet publicly available, the patent information positions this compound as a highly potent agent in the selective CDK9 inhibitor class.
Comparative Analysis of Selective CDK9 Inhibitors
To provide a comprehensive benchmark, this compound is compared against a panel of other well-established and selective CDK9 inhibitors: NVP-2, AZD4573, MC180295, and KB-0742. The following tables summarize their biochemical potency and selectivity based on publicly available data.
Table 1: Biochemical Potency of Selective CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) |
| This compound | < 20[1] |
| NVP-2 | 0.514[2] |
| AZD4573 | < 4[3] |
| MC180295 | 5[4] |
| KB-0742 | 6[5] |
Table 2: Kinase Selectivity Profile of CDK9 Inhibitors (IC50 in nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK7 |
| NVP-2 | >1000 | >1000 | >1000 | >1000 | >1000 |
| AZD4573 | >10-fold selective vs other CDKs | >10-fold selective vs other CDKs | >10-fold selective vs other CDKs | >10-fold selective vs other CDKs | >10-fold selective vs other CDKs |
| MC180295 | 138[6] | 233[6] | 112[6] | 159[6] | 555[6] |
| KB-0742 | >100-fold selective vs cell-cycle CDKs | >100-fold selective vs cell-cycle CDKs | >100-fold selective vs cell-cycle CDKs | >100-fold selective vs cell-cycle CDKs | >50-fold selective vs other CDKs |
Note: Detailed selectivity data for this compound against other CDKs is not yet publicly available.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK9 signaling pathway and a general workflow for evaluating CDK9 inhibitors.
Caption: The CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: General Experimental Workflow for CDK9 Inhibitor Evaluation.
Detailed Experimental Protocols
Biochemical Kinase Assay (CDK9/Cyclin T1 Inhibition)
This protocol is a general guideline for determining the in vitro potency of a CDK9 inhibitor.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., a peptide derived from the RNAPII CTD)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a CDK9 inhibitor on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol is used to determine the effect of a CDK9 inhibitor on the phosphorylation of its direct substrate, RNAPII.
-
Reagents and Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phospho-RNAPII (Ser2) normalized to total RNAPII and the loading control.
-
Conclusion
This compound emerges as a potent CDK9 inhibitor with promising therapeutic potential. While direct comparative and extensive preclinical data in the public domain remains limited, its high potency places it among the leading selective CDK9 inhibitors. The other inhibitors discussed, NVP-2, AZD4573, MC180295, and KB-0742, have been more extensively characterized and demonstrate excellent potency and selectivity, providing a strong basis for benchmarking new compounds in this class. Further research and publication of data on this compound will be crucial to fully understand its pharmacological profile and its potential advantages over existing selective CDK9 inhibitors. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these important therapeutic agents.
References
Validating Cdk9-IN-23 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Cdk9-IN-23 in a cellular context. We will explore key experimental approaches, compare this compound with alternative inhibitors, and provide detailed protocols to aid in your research and development efforts.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target. Validating that a small molecule inhibitor like this compound directly interacts with and inhibits CDK9 in a cellular environment is a crucial step in its development as a chemical probe or therapeutic agent.
Methods for Validating CDK9 Target Engagement
Several robust methods can be employed to confirm that this compound engages its target within the cell. This guide will focus on three widely used and complementary approaches:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Western Blot for Phospho-RNA Polymerase II (Ser2): An immunoassay to detect the phosphorylation of a key downstream substrate of CDK9, providing a functional readout of target inhibition.
The following sections will delve into the principles of each assay, present comparative data for known CDK9 inhibitors, and provide detailed experimental protocols.
Comparative Analysis of CDK9 Inhibitors
To provide context for the validation of this compound, this guide includes data on well-characterized CDK9 inhibitors, such as Flavopiridol, Dinaciclib, and AZD4573. These compounds have been extensively studied and serve as valuable benchmarks for evaluating the potency and selectivity of novel inhibitors.
Data Presentation
The following tables summarize the cellular potency and selectivity of various CDK9 inhibitors. It is important to note that direct head-to-head comparative data for this compound is not publicly available and should be generated using the protocols provided in this guide.
Table 1: Cellular Potency of CDK9 Inhibitors (NanoBRET Assay)
| Compound | Target | Cell Line | Cellular IC50 (nM) |
| This compound | CDK9/Cyclin T1 | HEK293 | Data to be determined |
| Dinaciclib[1][2] | CDK9/Cyclin T1 | HEK293 | 15.2 |
| Dinaciclib[1][2] | CDK9/Cyclin K | HEK293 | 7.7 |
| Flavopiridol | CDK9/Cyclin T1 | Not specified | Ki of 3 nM (cell-free)[3] |
| AZD4573[4] | CDK9 | MV4-11 | 13.7 (caspase activation EC50) |
| NVP-2[5] | CDK9/Cyclin T | MOLT4 | 9 |
Table 2: Kinase Selectivity Profile of CDK9 Inhibitors
| Compound | Primary Target | Selectivity Notes |
| This compound | CDK9 | Selectivity profile to be determined |
| Dinaciclib[6] | CDK1, CDK2, CDK5, CDK9 | Potent inhibitor of multiple CDKs with IC50 values in the low nanomolar range. |
| Flavopiridol[3] | Pan-CDK inhibitor | Inhibits CDK1, 2, 4, 6, 7, and 9. More potent against CDK9. |
| AZD4573[7] | CDK9 | Highly selective for CDK9 over other CDKs. |
| NVP-2[5][8] | CDK9 | Highly selective for CDK9, with an IC50 of less than 0.514 nM in biochemical assays and good kinome selectivity. |
Experimental Protocols & Visualizations
This section provides detailed methodologies for the key experiments discussed, accompanied by diagrams to illustrate the workflows and underlying principles.
CDK9 Signaling Pathway
The diagram below illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in regulating transcription elongation through the phosphorylation of RNA Polymerase II.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK9 Inhibitor Efficacy in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcription of key oncogenes and anti-apoptotic proteins.[1][2][3] Inhibition of CDK9 offers a promising strategy to combat various malignancies. This guide provides a comparative overview of the preclinical efficacy of selected CDK9 inhibitors in xenograft models, offering insights into their therapeutic potential. While specific data for a compound designated "Cdk9-IN-23" is not publicly available, this guide presents data from representative CDK9 inhibitors to establish a framework for evaluation.
Comparative Efficacy of CDK9 Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of several CDK9 inhibitors in various cancer xenograft models. This data is crucial for comparing the anti-tumor activity of different compounds and understanding their potential clinical applications.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| AZD-4573 | Acute Myeloid Leukemia (AML) | MV-4-11 & Nomo-1 (cell line-derived) | 5 and 15 mg/kg, i.p., twice daily | 97% and 100% (MV-4-11); 65% (Nomo-1) | Showed significant TGI and reduction in downstream markers like pS2 and MCL-1.[4] |
| Atuveciclib (BAY-1143572) | Various human cancer cell lines | Not specified in detail in the provided text | Orally applicable | Showed promising anti-proliferative potency in vitro.[5] | First tolerable oral ATP-competitive CDK9 inhibitor, though efficacy drops at physiological ATP concentrations.[5] |
| IIIM-290 | Pancreatic, Colon, Leukemia | Cell line-derived | 50 mg/kg, p.o. | Efficacious antitumor dose | An oral CDK2/9 inhibitor derived from rohitukine.[6][7] |
| SNS-032 | Uveal Melanoma, Breast Cancer | Cell line-derived | Not specified | Inhibited tumor growth | Potent inhibitor of CDK2, CDK7, and CDK9.[7] |
| Flavopiridol | Various cancers (Leukemia, Breast, Lung, etc.) | Not specified in detail in the provided text | Not specified | Effective anti-cancer drug preclinically | A pan-CDK inhibitor with demonstrated preclinical and clinical activity, particularly in hematologic malignancies.[6][8] |
| CDDD11-8 | Triple Negative Breast Cancer (TNBC) | Mammary intraductal xenograft | Orally administered | Inhibited tumor growth | A novel, selective CDK9 inhibitor with efficacy in TNBC models without overt toxicity.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and accurate interpretation of results from xenograft studies. Below is a generalized methodology for evaluating the efficacy of a CDK9 inhibitor in a cancer xenograft model.
General Protocol for Xenograft Efficacy Studies
-
Cell Culture and Preparation:
-
Human cancer cell lines are cultured in appropriate media under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium, sometimes mixed with Matrigel, for injection.[10]
-
-
Animal Models:
-
Tumor Implantation:
-
A specific number of cancer cells (e.g., 3.0 x 10^6 cells) are injected subcutaneously into the flank of each mouse.[10]
-
Alternatively, for orthotopic models, tumor cells or patient-derived tissue fragments are implanted into the corresponding organ of origin to better mimic the tumor microenvironment.[12][13]
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The CDK9 inhibitor is administered according to the specified dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The control group typically receives a vehicle solution.
-
-
Efficacy Assessment:
-
Tumor volume is measured at regular intervals using calipers (Volume = (length x width²)/2).
-
Animal body weight and general health are monitored to assess toxicity.
-
The study continues until tumors in the control group reach a specific size or for a predetermined duration.[11]
-
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors and tissues may be collected for analysis of target engagement and downstream effects.
-
This can include measuring the phosphorylation of RNA Polymerase II (RNAP II), and the expression levels of downstream targets like MYC and MCL-1 via methods such as Western blotting, immunohistochemistry, or RT-qPCR.[4][9]
-
Visualizing Key Processes
Diagrams are provided below to illustrate the CDK9 signaling pathway and a standard experimental workflow for xenograft studies.
Caption: The CDK9 signaling pathway, illustrating its role in transcriptional elongation and its inhibition.
Caption: A typical workflow for assessing the efficacy of a drug in a xenograft model.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. protocol.everlab.net [protocol.everlab.net]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cdk9-IN-23 and Dinaciclib - A Researcher's Guide
A comprehensive analysis of two distinct cyclin-dependent kinase inhibitors, providing researchers with comparative data on their biochemical potency, cellular activity, and mechanisms of action. This guide serves as a valuable resource for scientists and drug development professionals investigating therapeutic strategies targeting CDK9.
Due to the limited availability of public data on a compound specifically designated "Cdk9-IN-23," this guide will utilize a well-characterized and highly selective CDK9 inhibitor, MC180295 , as a representative for a selective CDK9-targeted agent in a head-to-head comparison with the broader-spectrum CDK inhibitor, Dinaciclib . This comparative analysis will provide valuable insights into the differential effects of selective versus multi-targeted CDK inhibition.
Biochemical Potency and Selectivity
The in vitro inhibitory activities of MC180295 and Dinaciclib against a panel of cyclin-dependent kinases reveal their distinct selectivity profiles. MC180295 demonstrates high potency and selectivity for CDK9, whereas Dinaciclib exhibits potent inhibition across multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.
| Kinase Target | MC180295 IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK9/cyclin T1 | 3 - 12 [1] | 4 |
| CDK1/cyclin B | >1000 | 3 |
| CDK2/cyclin E | >1000 | 1 |
| CDK4/cyclin D1 | >1000 | - |
| CDK5/p25 | >1000 | 1 |
| CDK7/cyclin H | >1000 | - |
Table 1: Biochemical IC50 values of MC180295 and Dinaciclib against a panel of cyclin-dependent kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Activity
In cellular assays, both MC180295 and Dinaciclib demonstrate potent anti-proliferative effects across various cancer cell lines. The differential sensitivity of cell lines to these inhibitors may reflect their underlying dependencies on specific CDKs.
| Cell Line | Cancer Type | MC180295 IC50 (nM) | Dinaciclib IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 20 | 7.5[2] |
| MOLM-13 | Acute Myeloid Leukemia | 30 | - |
| THP-1 | Acute Myeloid Leukemia | 70 | - |
| HCT116 | Colorectal Carcinoma | 200 | - |
| A2780 | Ovarian Cancer | - | 4 |
Table 2: Cellular anti-proliferative IC50 values of MC180295 and Dinaciclib in various cancer cell lines. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
Mechanism of Action
MC180295 acts as a highly selective inhibitor of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from paused to productive transcriptional elongation.[3] By inhibiting CDK9, MC180295 leads to a decrease in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the suppression of oncogenes such as MYC.[1] This targeted inhibition of transcription is particularly effective in cancers that are dependent on high levels of transcriptional output for their survival.[1]
Dinaciclib is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[4] Its anti-cancer effects are multi-faceted. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases.[2] Similar to MC180295, its inhibition of CDK9 leads to the suppression of transcription.[4] The broader activity of Dinaciclib against multiple CDKs may result in a more complex cellular response, impacting both cell cycle progression and transcription.
Signaling Pathway and Experimental Workflow
Caption: CDK9 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of inhibitors against CDK9.
Objective: To determine the IC50 value of this compound (MC180295) and Dinaciclib against CDK9/cyclin T1.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine peptide substrate)
-
Test inhibitors (MC180295 and Dinaciclib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitors in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the CDK9/cyclin T1 enzyme to the wells containing the inhibitors and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of inhibitors on cancer cell proliferation.
Objective: To determine the anti-proliferative IC50 values of this compound (MC180295) and Dinaciclib in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (MC180295 and Dinaciclib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Western Blotting for Pharmacodynamic Markers
This protocol is for detecting changes in protein expression levels following inhibitor treatment.
Objective: To assess the effect of this compound (MC180295) and Dinaciclib on the levels of phosphorylated RNAPII and Mcl-1.
Materials:
-
Cancer cell lines
-
Test inhibitors (MC180295 and Dinaciclib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitors at specified concentrations and for a specific duration.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
References
- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib - Wikipedia [en.wikipedia.org]
Unraveling the Kinase Selectivity of Cdk9-IN-23: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of Cdk9-IN-23, a potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with a focus on its cross-reactivity with other kinases. Due to the limited publicly available experimental data on the comprehensive selectivity profile of this compound, this guide will leverage information on other well-characterized CDK9 inhibitors to provide a framework for assessing potential off-target effects and to highlight the importance of thorough kinase profiling.
This compound has been identified as a potent inhibitor of CDK9 with an IC50 value of less than 20 nM. Its chemical formula is C22H25ClN4O3, and its designated CAS Number is 2761572-96-5. This compound is detailed in the patent WO2022035799A1, titled "Heterocycle cdk inhibitors and their use thereof." While the primary target is established, a comprehensive understanding of its interactions across the human kinome is crucial for predicting its therapeutic window and potential side effects.
The Challenge of CDK9 Selectivity
CDK9 is a key regulator of transcriptional elongation, making it an attractive target in oncology and other therapeutic areas. However, the ATP-binding pocket, the target for most small molecule inhibitors, is highly conserved across the CDK family and the broader human kinome. This structural similarity presents a significant challenge in developing highly selective inhibitors, often leading to cross-reactivity with other kinases and potential off-target effects.
Comparative Kinase Selectivity Profiles
To illustrate the importance of a detailed selectivity profile, the following table summarizes the cross-reactivity data for other known CDK9 inhibitors. This data, gathered from various kinase profiling assays, provides a benchmark for what a comprehensive analysis of this compound might reveal.
| Inhibitor Name | Primary Target(s) | Key Off-Targets and Inhibition (%) / IC50 (nM) | Kinase Profiling Method |
| NVP-2 | CDK9 (<0.514 nM) | DYRK1B (>99% inhibition at 1 µM), CDK7 (>90% inhibition at 1 µM), CDK13 (>90% inhibition at 1 µM) | KINOMEscan |
| AZD4573 | CDK9 | Data not publicly available in a comparable format. | In-house kinase panel |
| SNS-032 | CDK2, CDK7, CDK9 | Broad cross-reactivity with other CDKs. | Biochemical assays |
Note: The data presented above is for comparative purposes and does not represent the selectivity profile of this compound.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To generate the type of data presented above, several key experimental methodologies are employed. These assays are crucial for determining the selectivity of a kinase inhibitor like this compound.
KINOMEscan™ Profiling (Competition Binding Assay)
Objective: To quantitatively measure the binding of an inhibitor to a large panel of kinases.
Methodology:
-
Immobilization: A DNA-tagged kinase is attached to a solid support (e.g., beads).
-
Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that also binds to the ATP pocket.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is measured, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound tagged ligand indicates stronger binding of the test compound.
-
Data Analysis: Results are often expressed as a percentage of control (no inhibitor) or as a dissociation constant (Kd).
Radiometric Kinase Assays
Objective: To measure the enzymatic activity of a kinase in the presence of an inhibitor.
Methodology:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled with ³²P or ³³P) are incubated together.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Phosphorylation: The kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration or chromatography) and the amount of radioactivity incorporated into the substrate is quantified.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess target engagement of an inhibitor within a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Ligand-bound proteins are stabilized and will have a higher melting temperature. A shift in the melting curve indicates target engagement.
Visualizing Signaling Pathways and Experimental Workflows
To further understand the context of CDK9 inhibition and the methodologies used to assess it, the following diagrams are provided.
Comparative Guide to CDK9 Inhibitors: Reproducibility of Cdk9-IN-23 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK9 inhibitor Cdk9-IN-23 and its alternatives, focusing on the reproducibility of experimental results. Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and a promising target in oncology. The accurate and reproducible assessment of CDK9 inhibitors is paramount for advancing drug discovery efforts.
Data Presentation: Quantitative Comparison of CDK9 Inhibitors
The following table summarizes the reported biochemical potency and selectivity of this compound and two alternative CDK9 inhibitors, AZD4573 and LDC000067. This data is crucial for comparing their potential efficacy and off-target effects.
| Inhibitor | CDK9 IC50 | Selectivity Profile | Reference |
| This compound | <20 nM | Data not publicly available in detail. | [1] |
| AZD4573 | <3 nM | >10-fold selective over other CDKs tested. | [2] |
| LDC000067 | 44 ± 10 nM | >55-fold selective against CDK2, >230-fold against CDK6 and CDK7. |
Experimental Protocols
Reproducibility of experimental data is fundamentally linked to the detailed and accurate reporting of methodologies. Below are the detailed experimental protocols for the key assays used to characterize these CDK9 inhibitors.
Biochemical IC50 Determination against CDK9
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.
General Protocol (based on common methodologies):
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
Test inhibitors (this compound, AZD4573, LDC000067) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
A serial dilution of the test inhibitors is prepared in DMSO and then diluted in kinase buffer.
-
The recombinant CDK9/Cyclin T1 enzyme is diluted in kinase buffer.
-
In a 384-well plate, the enzyme solution is mixed with the diluted inhibitors.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's protocol.
-
Luminescence is read on a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Note on this compound: The specific experimental protocol for determining the IC50 of this compound is detailed within patent WO2022035799A1.[1] Access to the full patent document is required for the exact methodology.
Kinase Selectivity Profiling
Objective: To assess the specificity of an inhibitor by testing its activity against a panel of other kinases.
General Protocol:
-
Reagents and Materials:
-
A panel of purified recombinant kinases (including various CDKs and other relevant kinases).
-
Appropriate substrates and buffers for each kinase.
-
Test inhibitor at a fixed concentration (e.g., 1 µM).
-
ATP.
-
Detection reagents.
-
-
Procedure:
-
The test inhibitor is incubated with each kinase in the panel under optimized assay conditions.
-
The enzymatic activity of each kinase in the presence of the inhibitor is measured.
-
The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.
-
This provides a selectivity profile, highlighting the inhibitor's potency against the target kinase versus off-target kinases.
-
Mandatory Visualization
CDK9 Signaling Pathway and Inhibition
The following diagram illustrates the central role of CDK9 in regulating transcription and how inhibitors like this compound interfere with this process.
Caption: CDK9 phosphorylates RNA Pol II to promote transcriptional elongation. This compound inhibits this process.
Experimental Workflow for CDK9 Inhibitor Evaluation
This diagram outlines a typical workflow for the initial characterization of a novel CDK9 inhibitor.
Caption: A standard workflow for characterizing the potency and selectivity of a CDK9 inhibitor.
References
Introduction: The Critical Role of CDK9 in Transcription and Disease
An Objective Comparison for Researchers and Drug Development Professionals.
Cyclin-dependent kinase 9 (CDK9) is a key enzyme in the regulation of gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in the transition from transcription initiation to productive elongation[1][2][3]. It achieves this by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and other negative elongation factors, effectively releasing the polymerase from a paused state at the beginning of genes[1][2][4]. Given its fundamental role in transcribing a multitude of genes, including short-lived oncoproteins and anti-apoptotic factors like MYC and Mcl-1, CDK9 has emerged as a significant target in cancer therapy and other diseases characterized by transcriptional dysregulation[2][5][6][7].
To investigate and therapeutically target CDK9, researchers primarily employ two distinct strategies: pharmacological inhibition using small molecules like Cdk9-IN-23, and genetic knockdown through techniques such as siRNA, shRNA, or CRISPR/Cas9. While both approaches aim to abrogate CDK9 function, they differ fundamentally in their mechanism, kinetics, specificity, and experimental applications. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their scientific inquiries.
Mechanism of Action: A Tale of Two Strategies
The choice between a small molecule inhibitor and genetic knockdown depends largely on the experimental question. The former offers rapid and reversible control over protein activity, while the latter provides a means to reduce or eliminate protein expression.
This compound: Pharmacological Inhibition of Kinase Activity
Small molecule inhibitors like this compound are designed to directly interfere with the enzymatic function of the CDK9 protein. They are typically competitive inhibitors that bind to the ATP-binding pocket of the kinase, preventing it from transferring phosphate groups to its substrates, such as RNAPII[2]. This leads to a rapid and often reversible cessation of CDK9's catalytic activity. The primary advantage is the acute temporal control over CDK9 function. However, a significant consideration for any small molecule inhibitor is its selectivity, as off-target effects on other kinases can confound experimental results[3][8][9].
Genetic Knockdown: Silencing CDK9 Expression
Genetic knockdown methods reduce or eliminate the cellular pool of CDK9 protein. This is achieved by targeting either the CDK9 messenger RNA (mRNA) for degradation or the CDK9 gene itself for permanent disruption.
-
RNA Interference (siRNA/shRNA): Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are introduced into cells to trigger the degradation of a specific target mRNA. This process, known as RNA interference (RNAi), prevents the translation of the mRNA into protein[10][11]. Short hairpin RNAs (shRNAs) are expressed from a vector (like a plasmid or lentivirus) and are processed by the cell's machinery into siRNAs, allowing for stable, long-term knockdown[10][11][12]. RNAi is a powerful tool for reducing protein levels, but the knockdown is often incomplete, and off-target effects on other mRNAs can occur[8][12].
-
CRISPR/Cas9: The CRISPR/Cas9 system allows for precise editing of the genome. By directing the Cas9 nuclease to the CDK9 gene using a guide RNA, a double-strand break can be introduced[13]. The cell's error-prone repair mechanism often results in small insertions or deletions that disrupt the gene's reading frame, leading to a complete and permanent gene knockout[13][14][15]. This method offers the highest specificity and completeness of protein ablation.
Comparative Analysis: this compound vs. Genetic Knockdown
The following table summarizes the key characteristics and differences between pharmacological inhibition and genetic knockdown of CDK9.
| Feature | This compound (Pharmacological Inhibitor) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Target | CDK9 kinase activity | CDK9 mRNA (siRNA/shRNA) or CDK9 gene (CRISPR) |
| Mechanism | Reversible binding to ATP pocket, blocking substrate phosphorylation | mRNA degradation (RNAi) or gene disruption (CRISPR), preventing protein synthesis |
| Onset of Effect | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion)[16] |
| Duration of Effect | Transient, dependent on compound half-life and washout | Prolonged (siRNA) to permanent (CRISPR knockout)[10][12] |
| Specificity | Potential for off-target kinase inhibition. Highly selective inhibitors are available.[3][9] | High for CRISPR. RNAi may have off-target mRNA effects.[8][12] |
| Efficacy | Dose-dependent inhibition of activity | Partial (siRNA/shRNA) to complete (CRISPR) loss of protein |
| Control | Reversible; effect can be removed by washing out the compound | Inducible systems (e.g., Tet-on shRNA) offer some control.[12] CRISPR is permanent. |
| Key Advantage | Acute temporal control; useful for studying immediate effects of kinase inhibition | High specificity (especially CRISPR); useful for studying long-term consequences of protein loss |
| Limitations | Off-target effects, solubility/stability issues, development of resistance | Delivery challenges, slow onset, potential for cellular compensation, off-target gene editing (CRISPR) |
Quantitative Data Comparison
Direct comparative studies between this compound and genetic knockdown are limited. However, data from various studies using selective CDK9 inhibitors and genetic knockdown approaches demonstrate their respective efficacies.
Table 1: Efficacy of Selective CDK9 Inhibitors in Cancer Cell Lines (Note: Data for this compound is not widely published; therefore, data for other selective inhibitors like MC180295 and AZD4573 are presented as examples.)
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| MC180295 | YB5 (Fibrosarcoma) | Kinase Assay | 5 nM | [5] |
| SNS-032 | SEM (B-ALL) | Cell Viability | ~25 nM | [17][18] |
| AZD4573 | RS4;11 (B-ALL) | Cell Viability | ~50 nM | [17][18] |
| LDC067 | AN3CA (Endometrial) | Cell Proliferation | ~5 µM (at 5 days) | [19] |
| NVP-2 | MOLT4 (T-ALL) | Kinase Assay | <0.514 nM | [20] |
Table 2: Effects of CDK9 Genetic Knockdown in Cancer Cell Lines
| Method | Cell Line | Effect Measured | Result | Reference |
| siRNA | HCC1937 (Breast) | Cell Viability | Significant decrease after 72h | [21] |
| siRNA | Endometrial Cancer | Cell Proliferation | Significantly inhibited with increasing siRNA concentration | [19] |
| shRNA | A2780 (Ovarian) | Apoptosis | Induced apoptosis | [6] |
| shRNA | HCT116 (Colon) | Gene Expression | 2,766 genes downregulated | [22] |
| CRISPR/Cas9 | Zebrafish Embryos | Neutrophil Count | Significantly reduced neutrophil recruitment to wound | [23] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments.
Protocol 1: Cell Viability Assay using a CDK9 Inhibitor
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the CDK9 inhibitor (e.g., this compound) in DMSO. Create a serial dilution series (e.g., from 10 µM to 1 nM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: CDK9 Knockdown using siRNA Transfection
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate so they reach 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the CDK9-targeting siRNA and a non-targeting control siRNA to a final concentration of 20 nM in serum-free medium (e.g., Opti-MEM™).[5][24]
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: Harvest the cells for analysis. Validate the knockdown efficiency by measuring CDK9 mRNA levels (via qRT-PCR) or protein levels (via Western blot).
Protocol 3: Western Blot for CDK9 and Downstream Targets
-
Protein Extraction: Lyse the cells (from inhibitor treatment or knockdown experiments) in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, phospho-RNAPII (Ser2), Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Workflows and Pathways
Conclusion and Recommendations
Both pharmacological inhibition with molecules like this compound and genetic knockdown of CDK9 are invaluable tools for cancer research and drug development. The choice between them is not about which is superior overall, but which is best suited for the specific biological question.
-
Use this compound (or other selective inhibitors) for:
-
Studying the immediate, dynamic consequences of CDK9 kinase activity inhibition.
-
Validating CDK9 as a therapeutic target in a specific context.
-
Investigating the kinetics of transcriptional regulation.
-
High-throughput screening to identify sensitizers or resistance mechanisms.
-
-
Use Genetic Knockdown (siRNA/shRNA/CRISPR) for:
-
Investigating the long-term cellular consequences of CDK9 loss.
-
Uncovering functions of the CDK9 protein that are independent of its kinase activity (though these are less established).
-
Creating stable cell lines or animal models with depleted or absent CDK9 for in-depth mechanistic studies.
-
Confirming that the phenotype observed with a small molecule inhibitor is truly due to the inhibition of the intended target (on-target validation).[6]
-
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. biocompare.com [biocompare.com]
- 12. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 13. addgene.org [addgene.org]
- 14. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 15. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 16. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 18. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. CDK9 Blockade Exploits Context-Dependent Transcriptional Changes to Improve Activity and Limit Toxicity of Mithramycin for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CDK9 Inhibitor Activity: A Comparative Guide
For researchers and drug development professionals, the rigorous and independent validation of kinase inhibitor activity is paramount. This guide provides a comparative analysis of several well-characterized Cyclin-Dependent Kinase 9 (CDK9) inhibitors, offering insights into their biochemical potency and selectivity. While the initial topic of interest was Cdk9-IN-23, publicly available, independently validated data for this specific compound is limited. Therefore, this guide focuses on a selection of alternative CDK9 inhibitors for which robust data has been published in peer-reviewed literature.
CDK9 is a key regulator of transcriptional elongation, making it an attractive target in oncology and other therapeutic areas.[1][2] The inhibitors presented here have been evaluated through various biochemical and cellular assays to determine their potency and specificity.
Comparative Analysis of CDK9 Inhibitors
The following table summarizes the biochemical activity of selected CDK9 inhibitors, providing a snapshot of their relative potencies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Notes |
| LDC000067 | 44 | 55-fold selective for CDK9 over CDK2 and >230-fold over CDK6 and CDK7.[3][4][5] |
| NVP-2 | < 0.514 | Highly selective, with DYRK1B as the only other kinase inhibited by >99%, but with a 700-fold lower potency.[4] |
| JSH-150 | 1 | Approximately 300–10,000-fold selectivity against other CDK family members.[5] |
| KB-0742 | 6 | >50-fold selectivity over all CDKs profiled and >100-fold selectivity against cell-cycle CDKs (CDK1–6).[5][6] |
| Atuveciclib (BAY 1,143,572) | 13 (low ATP) | >50-fold greater effect against CDK9 than other CDKs under low ATP conditions.[5] |
Cdk9 Signaling Pathway
CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb).[2][7] P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a key regulatory step in gene transcription. This is achieved through the phosphorylation of the C-terminal domain (CTD) of RNAPII and negative elongation factors such as DSIF and NELF.
Caption: Cdk9 signaling pathway in transcriptional elongation.
Experimental Protocols
The validation of CDK9 inhibitor activity relies on robust and reproducible experimental protocols. Below are generalized methodologies for key assays used to characterize these compounds.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK9.
Objective: To determine the IC50 value of an inhibitor against CDK9/Cyclin T1.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Peptide substrate (e.g., a synthetic peptide derived from the RNAPII CTD)
-
ATP (at a concentration close to the Km for CDK9)
-
Test inhibitor at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase assay buffer, the CDK9/Cyclin T1 enzyme, and the peptide substrate.
-
Add the diluted inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is typically measured as luminescence or fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Viability Assay (In Cellulo)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells that are dependent on CDK9 activity.
Objective: To determine the effect of a CDK9 inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to CDK9 inhibition (e.g., certain leukemia or solid tumor cell lines)
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor. Include untreated and vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well. This reagent typically measures ATP levels as an indicator of metabolically active cells.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for the independent validation of a CDK9 inhibitor, from initial biochemical characterization to cellular and in vivo studies.
Caption: A generalized experimental workflow for CDK9 inhibitor validation.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cdk9-IN-23: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Cdk9-IN-23, a CDK9 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a conservative, step-by-step disposal procedure based on best practices for similar laboratory chemicals and information from SDSs of other CDK9 inhibitors.
Essential Safety and Handling Information
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Based on safety protocols for similar compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and ensuring safety. The following table summarizes recommended storage conditions based on information for analogous compounds.
| Compound Type | Form | Recommended Storage Temperature | Duration | Notes |
| CDK9 Inhibitors (General) | Powder | -20°C | Varies | Store in a dry, well-ventilated area. |
| In Solvent | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Label the container clearly as "Hazardous Chemical Waste: this compound" and include any other information required by your institution (e.g., principal investigator's name, lab location, accumulation start date).
-
-
Documentation:
-
Maintain a log of the waste being added to the container, including the approximate quantity and date.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste contents. Disposal must be carried out by a licensed and approved waste disposal contractor.
-
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is intended as a general guide. Researchers must consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound, when available, for complete and accurate disposal instructions. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
Essential Safety and Logistical Information for Handling Cdk9-IN-23
For researchers, scientists, and drug development professionals engaged in studies involving Cdk9-IN-23, a potent CDK9 inhibitor, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a similar compound, CDK9-IN-10, from the same supplier provides a strong basis for safe handling procedures. As with any potent small molecule inhibitor, this compound should be handled with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant disposable gloves (e.g., nitrile). Double gloving is recommended. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Goggles | Chemical splash goggles should be worn when there is a risk of splashing. | |
| Body Protection | Lab Coat | A fully buttoned lab coat. |
| Apron | A chemical-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. |
| Respirator | For situations with a higher risk of aerosolization and where a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Preparation and Use
Adherence to a strict operational plan is essential for both safety and experimental integrity.
Storage and Stability:
| Parameter | Recommendation |
| Storage Temperature | Store as a solid at -20°C for long-term storage. |
| Solution Storage | Aliquot and store solutions at -80°C to avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light. |
| Moisture Sensitivity | Store in a desiccator to protect from moisture. |
Experimental Workflow:
The following diagram outlines a typical workflow for an in vitro kinase assay using this compound.
Experimental workflow for an in vitro kinase assay.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions, assay plate contents) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of in a designated hazardous waste container. |
Experimental Protocol: In Vitro CDK9 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the CDK9/Cyclin T complex.
Materials:
-
This compound
-
Recombinant human CDK9/Cyclin T1
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2, 1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
DMSO
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
Add 50 nL of each this compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add 5 µL of a 2x CDK9/Cyclin T1 enzyme solution in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate and ATP solution in kinase buffer to each well.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the chosen detection reagent (e.g., ADP-Glo™).
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CDK9 Signaling Pathway
This compound exerts its effects by inhibiting Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in the regulation of gene transcription. The following diagram illustrates the central role of the CDK9/Cyclin T complex in this pathway.
CDK9's role in transcriptional elongation and its inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
